molecular formula C31H27NO4 B7772452 MRS-1191 CAS No. 9000-21-9

MRS-1191

货号: B7772452
CAS 编号: 9000-21-9
分子量: 477.5 g/mol
InChI 键: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Furcelleran is a cinnamate ester.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

MRS-1191: An In-Depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective competitive antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its interaction with the A3AR and the subsequent impact on intracellular signaling cascades. Quantitative data from key experimental studies are summarized, and detailed methodologies for these assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core pharmacology of this compound.

Introduction

The A3 adenosine receptor (A3AR) is a member of the P1 family of purinergic receptors and is involved in diverse cellular processes, including inflammation, cell proliferation, and cardioprotection. Its activation by the endogenous ligand adenosine initiates a cascade of intracellular events primarily through coupling to inhibitory G proteins (Gi/o). The development of selective antagonists for the A3AR, such as this compound, has been crucial for elucidating the physiological roles of this receptor and for its potential as a therapeutic target. This compound, a 1,4-dihydropyridine (B1200194) derivative, has demonstrated high affinity and selectivity for the human A3AR, making it an invaluable tool for pharmacological research.

Core Mechanism of Action: Competitive Antagonism of the A3 Adenosine Receptor

This compound functions as a competitive antagonist at the A3AR. This means that it binds to the same site on the receptor as the endogenous agonist, adenosine, and other synthetic agonists, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling. This competitive nature has been demonstrated in saturation binding studies where this compound increases the apparent dissociation constant (Kd) of agonist radioligands without significantly affecting the maximum binding capacity (Bmax).[1]

Binding Affinity and Selectivity

The potency and selectivity of this compound have been characterized across various in vitro systems. The following table summarizes key quantitative data from radioligand binding and functional assays.

ParameterSpeciesCell Line/TissueValueReference
Ki HumanHEK-293 cells (expressing hA3AR)31.4 nM[2]
KB HumanHEK-293 cells (adenylate cyclase assay)92 nM[2]
IC50 CHO cells(Functional assay)120 nM[2]
Ki RatBrain tissue1.42 µM[3]
Selectivity Humanvs. A1/A2A receptors~1300-fold[3]
Selectivity Ratvs. A1 receptor28-fold[3]

Impact on Intracellular Signaling Pathways

The primary consequence of A3AR activation by an agonist is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by blocking agonist binding, prevents this signaling cascade.

G-Protein Coupling and Adenylyl Cyclase Inhibition

The A3AR is coupled to inhibitory G proteins of the Gi/o family. Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, which is responsible for converting ATP to cAMP. As a competitive antagonist, this compound prevents this G-protein activation, thereby maintaining basal levels of cAMP in the presence of an A3AR agonist.

cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks Gi->AC Inhibits ATP ATP ATP->AC

Caption: A3AR Signaling and its Inhibition by this compound.
Downstream Signaling: MAPK/ERK and Intracellular Calcium

Activation of the A3AR can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway and the phospholipase C (PLC) pathway, which results in increased intracellular calcium levels.[4][5] As an antagonist, this compound is expected to block these agonist-induced effects. For instance, in experimental settings, pre-treatment with this compound would prevent an A3AR agonist from inducing the phosphorylation of ERK or causing a transient increase in cytosolic calcium.

cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gq Gq Protein A3AR->Gq Agonist Agonist Agonist->A3AR MRS1191 This compound MRS1191->A3AR PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Opens Ca2+ channels PKC Protein Kinase C DAG->PKC Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Release Ca2_ER Ca2+ Ca2_cyto->PKC MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Cellular_Response Cellular Response MAPK_cascade->Cellular_Response

Caption: A3AR-mediated PLC and MAPK/ERK pathways antagonized by this compound.

Key Experimental Protocols

The characterization of this compound has relied on several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of this compound for the A3AR.

  • Objective: To measure the competitive binding of this compound against a radiolabeled agonist.

  • Materials:

    • Cell membranes from HEK-293 cells stably expressing the human A3AR.

    • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

    • Glass fiber filters (e.g., Whatman GF/C).

  • Procedure:

    • Incubate cell membranes (50 µg protein) with various concentrations of this compound and a fixed concentration of [125I]AB-MECA (e.g., 0.5 nM) in the assay buffer.

    • For total binding, incubate membranes with the radioligand only. For non-specific binding, add a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

    • Incubate at 37°C for 60 minutes.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters three times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound from the competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare Reagents: - Cell Membranes (hA3AR) - [125I]AB-MECA - this compound - Buffers start->prepare_reagents incubation Incubate: Membranes + [125I]AB-MECA + Varying [this compound] (37°C, 60 min) prepare_reagents->incubation filtration Rapid Vacuum Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters (3x with ice-cold buffer) filtration->washing counting Measure Radioactivity (Gamma Counter) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) counting->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

  • Objective: To determine the functional antagonist potency (KB) of this compound.

  • Materials:

    • Cell membranes from HEK-293 cells expressing the human A3AR.

    • A3AR agonist (e.g., IB-MECA).

    • This compound.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, 1 mM ATP, an ATP regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and 2 U/mL adenosine deaminase.

    • cAMP detection kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Pre-incubate cell membranes with various concentrations of this compound for 15 minutes at 30°C.

    • Add a fixed concentration of the A3AR agonist (e.g., 100 nM IB-MECA) and forskolin (e.g., 10 µM).

    • Incubate for 15 minutes at 30°C.

    • Terminate the reaction by boiling for 3 minutes.

    • Centrifuge to pellet the membranes and collect the supernatant.

    • Measure the cAMP concentration in the supernatant using a cAMP detection kit.

  • Data Analysis:

    • Construct a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.

    • Determine the dose-ratio from the rightward shift of the agonist dose-response curve.

    • Calculate the KB value using the Schild equation.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the A3AR.

  • Objective: To assess the ability of this compound to block agonist-stimulated G-protein activation.

  • Materials:

    • Cell membranes from HEK-293 cells expressing the human A3AR.

    • A3AR agonist (e.g., IB-MECA).

    • This compound.

    • [35S]GTPγS.

    • Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 2 U/mL adenosine deaminase.

  • Procedure:

    • Pre-incubate cell membranes with various concentrations of this compound for 15 minutes at 30°C.

    • Add a fixed concentration of the A3AR agonist.

    • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [35S]GTPγS binding.

    • Determine the IC50 of this compound for the inhibition of agonist-stimulated binding.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the A3 adenosine receptor. Its primary mechanism of action involves blocking the binding of agonists to the A3AR, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. Furthermore, it is expected to antagonize other A3AR-mediated signaling events, including the activation of the MAPK/ERK and PLC pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the pharmacology of the A3 adenosine receptor and the therapeutic potential of its antagonists.

References

In-Depth Technical Guide to MRS-1191: A Potent and Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound MRS-1191, a well-characterized antagonist of the A3 adenosine (B11128) receptor (A3AR). This document details its chemical properties, mechanism of action, and the experimental protocols used for its characterization, presenting quantitative data in a clear, tabular format. Furthermore, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound

This compound is a potent and selective antagonist of the A3 adenosine receptor, a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes. Due to its high affinity and selectivity, this compound serves as a valuable pharmacological tool for investigating the role of the A3AR in cellular signaling and disease models. Chemically, it belongs to the 1,4-dihydropyridine (B1200194) class of compounds.

Chemical Properties of this compound:

PropertyValue
Chemical Name 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.55 g/mol
CAS Number 185222-90-6

Mechanism of Action and Pharmacological Profile

This compound functions as a competitive antagonist at the human A3 adenosine receptor. This means it binds to the same site as the endogenous agonist, adenosine, but does not activate the receptor. By occupying the binding site, it blocks the effects of agonists, thereby inhibiting the downstream signaling cascade initiated by A3AR activation.

The A3AR primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, leading to the dissociation of the Gα and Gβγ subunits. The Gαi subunit then inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other signaling pathways, including phospholipase C (PLC).

Quantitative Pharmacological Data for this compound:
ParameterSpecies/SystemValueReference
Ki Human A3AR31.4 nM[1]
KB Human A3AR92 nM[1]
IC₅₀ CHO cells expressing human A3AR120 nM[1]

Key Experimental Protocols

The characterization of this compound as a competitive A3AR antagonist involves several key in vitro assays. The detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR. It involves competing the unlabeled compound (this compound) with a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for the A3AR is [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

Protocol:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.5 nM), and varying concentrations of this compound.

    • The total assay volume is typically 100-200 µL in an assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4, with 2 units/mL adenosine deaminase).

    • To determine non-specific binding, a high concentration of a known A3AR agonist or antagonist (e.g., 10 µM IB-MECA) is used in a set of control wells.

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/C).

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase activity.

Protocol:

  • Cell Preparation and Treatment:

    • Use CHO cells expressing the human A3AR.

    • Pre-treat the cells with this compound at various concentrations for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with a known A3AR agonist (e.g., 100 nM IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM) for a defined time (e.g., 10-15 minutes). Forskolin is used to elevate the basal level of cAMP, making the inhibitory effect of the A3AR agonist more readily measurable.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP produced using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

    • The antagonist dissociation constant (KB) can be calculated using the Schild equation.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by the receptor and is used to confirm the antagonistic activity of this compound. In the presence of an agonist, the receptor facilitates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. An antagonist will block this agonist-induced binding.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from CHO cells expressing the human A3AR as described in the radioligand binding assay protocol.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes (e.g., 10-20 µg protein per well), a fixed concentration of a selective A3AR agonist (e.g., 1 µM IB-MECA), and varying concentrations of this compound.

    • The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.

    • Add [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to initiate the binding reaction.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Separation and Detection:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Binds & Activates This compound This compound This compound->A3AR Competitively Binds & Blocks G_protein Gi/o Protein (αβγ) A3AR->G_protein Activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP cAMP ATP ATP ATP->cAMP Conversion Downstream_Effects Downstream_Effects cAMP->Downstream_Effects Decreased signaling PLC->Downstream_Effects Activates pathways

Caption: A3 Adenosine Receptor (A3AR) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow Start Start: Compound Synthesis (this compound) Binding_Assay Radioligand Binding Assay ([¹²⁵I]AB-MECA) Start->Binding_Assay Functional_Assay_1 Adenylyl Cyclase Inhibition Assay Start->Functional_Assay_1 Functional_Assay_2 [³⁵S]GTPγS Binding Assay Start->Functional_Assay_2 Data_Analysis Data Analysis Binding_Assay->Data_Analysis Determine Ki Functional_Assay_1->Data_Analysis Determine KB/IC₅₀ Functional_Assay_2->Data_Analysis Determine IC₅₀ Conclusion Conclusion: Pharmacological Profile of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for the pharmacological characterization of this compound.

References

MRS-1191: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective competitive antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological data, and detailed experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers and drug development professionals working with this important pharmacological tool.

Chemical Properties and Structure

This compound belongs to the 1,4-dihydropyridine (B1200194) class of compounds. Its chemical name is 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate.

PropertyValue
CAS Number 185222-90-6
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.55 g/mol

Mechanism of Action

This compound functions as a competitive antagonist at the A3 adenosine receptor.[1][2] This means that it binds to the same site as the endogenous agonist, adenosine, and other A3AR agonists, but it does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling cascades. The A3AR is primarily coupled to inhibitory G proteins (Gi), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5] The receptor can also couple to Gq proteins, stimulating phospholipase C (PLC) and subsequent downstream signaling.[6]

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound, demonstrating its potency and selectivity for the human A3 adenosine receptor.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciesCell LineRadioligandKᵢ (nM)Reference
A3HumanHEK-293[¹²⁵I]AB-MECA31.4[1][7][8]
A3RatCHO[¹²⁵I]AB-MECA1420[2]
A1Rat-->10,000[2]
A2ARat-->10,000[2]

Table 2: Functional Activity of this compound

AssaySpeciesCell LineAgonistKₑ (nM)IC₅₀ (nM)Reference
Adenylyl Cyclase InhibitionHumanCHOIB-MECA92120 (in the presence of 10.1 nM IB-MECA)[1][7][8]
[³⁵S]GTPγS BindingHumanHEK-293Cl-IB-MECA--[2]

Signaling Pathways

Activation of the A3 adenosine receptor by an agonist initiates a cascade of intracellular events. This compound, by blocking this initial step, inhibits these downstream signaling pathways.

A3AR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Agonist Adenosine (Agonist) A3AR A3 Adenosine Receptor Agonist->A3AR Binds & Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Binds & Blocks G_protein Gi/Gq Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Produces MAPK MAPK Pathway (ERK1/2, p38) PLC->MAPK Activates

Caption: A3 Adenosine Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound for the A3 adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.26).

  • Adenosine deaminase (ADA).

  • [¹²⁵I]AB-MECA (radioligand).

  • This compound.

  • Non-specific binding control (e.g., 10 µM NECA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the A3AR.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer.

  • Binding Reaction:

    • To each assay tube, add assay buffer, adenosine deaminase (to remove endogenous adenosine), and the desired concentration of this compound or vehicle.

    • Add a constant concentration of [¹²⁵I]AB-MECA (approximately at its Kₑ value).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Kᵢ value of this compound using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes from A3AR-expressing cells Start->Membrane_Prep Incubation Incubate Membranes with: - [¹²⁵I]AB-MECA - this compound (or vehicle) - Non-specific control Membrane_Prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (Calculate Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Adenylyl Cyclase Inhibition Assay

This protocol outlines a method to assess the functional antagonism of this compound on A3AR-mediated inhibition of adenylyl cyclase.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor.

  • Assay buffer (e.g., 75 mM Tris, 200 mM NaCl, 1.25 mM MgCl₂, pH 8.12).[9]

  • Adenosine deaminase (ADA).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • IB-MECA (A3AR agonist).

  • This compound.

  • ATP.

  • cAMP assay kit (e.g., ELISA or radiometric-based).

Procedure:

  • Cell Preparation:

    • Culture CHO cells expressing the A3AR.

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Reaction:

    • Pre-incubate the cell membranes with adenosine deaminase.

    • Add this compound or vehicle to the assay tubes.

    • Add a fixed concentration of IB-MECA to stimulate the A3AR.

    • Add forskolin to stimulate adenylyl cyclase activity.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • cAMP Measurement:

    • Terminate the reaction (e.g., by boiling or adding a stop solution).

    • Measure the amount of cAMP produced using a commercially available cAMP assay kit.

  • Data Analysis:

    • Generate a concentration-response curve for IB-MECA in the presence and absence of this compound.

    • Determine the IC₅₀ value for IB-MECA in both conditions.

    • Calculate the Kₑ of this compound using the Schild equation.

Adenylyl_Cyclase_Workflow Start Start Cell_Prep Prepare Membranes from A3AR-expressing CHO cells Start->Cell_Prep Reaction_Setup Set up reaction with: - Membranes - Forskolin - IB-MECA - this compound (or vehicle) Cell_Prep->Reaction_Setup Reaction_Start Initiate reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Terminate Reaction Incubation->Termination cAMP_Measurement Measure cAMP levels Termination->cAMP_Measurement Analysis Data Analysis (Calculate KB) cAMP_Measurement->Analysis End End Analysis->End

Caption: Workflow for Adenylyl Cyclase Inhibition Assay.

Applications in Research

This compound has been utilized as a pharmacological tool to investigate the role of the A3 adenosine receptor in various physiological and pathological conditions. Its high selectivity makes it particularly useful for delineating the specific contributions of the A3AR in complex biological systems. Research applications include the study of:

  • Inflammation: Investigating the role of A3AR in inflammatory processes, such as in asthma and rheumatoid arthritis.

  • Cardioprotection: Elucidating the involvement of A3AR in ischemic preconditioning and protection against myocardial injury.

  • Neurobiology: Exploring the function of A3AR in the central nervous system, including its potential role in neuroprotection and neurodegeneration.

  • Cancer: Studying the paradoxical role of A3AR in promoting or inhibiting tumor growth in different cancer types.[4]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor. Its utility in elucidating the physiological and pathophysiological roles of this receptor is well-established. This guide provides essential technical information and standardized protocols to facilitate its effective use in research and drug discovery. As with any pharmacological agent, careful consideration of species differences in affinity and appropriate experimental design are crucial for obtaining reliable and reproducible results.

References

MRS-1191: An In-depth Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and selective antagonist of the human adenosine (B11128) A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, cardioprotection, and glaucoma. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action through signaling pathway diagrams.

Core Biological Activity: Adenosine A3 Receptor Antagonism

This compound is a non-xanthine derivative characterized as a competitive antagonist of the A3AR. Its primary mechanism of action involves binding to the A3AR and blocking the effects of the endogenous agonist, adenosine. This antagonism has been demonstrated in various in vitro functional assays, including the inhibition of adenylyl cyclase and the stimulation of [³⁵S]guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS) binding.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the biological activity of this compound at the human adenosine A3 receptor.

Table 1: Binding Affinity of this compound at the Human Adenosine A3 Receptor

ParameterValue (nM)Cell LineRadioligandReference
Kᵢ31.4HEK-293[¹²⁵I]AB-MECA[1]

Table 2: Functional Antagonism of this compound at the Human Adenosine A3 Receptor

ParameterValue (nM)AssayCell LineAgonistReference
K₋B92Inhibition of Adenylyl CyclaseHEK-293IB-MECA[1][2]
IC₅₀120Inhibition of Adenylyl CyclaseCHOIB-MECA[2]
IC₅₀~10Antagonism of CardioprotectionChick Ventricular MyocytesCl-IB-MECA[3]
Selectivity Profile

This compound exhibits high selectivity for the human A3AR over other adenosine receptor subtypes. Notably, it is significantly less potent at the human A1 adenosine receptor, as demonstrated in functional assays measuring the inhibition of adenylyl cyclase.[1][2]

Table 3: Species-Specific Activity of this compound

SpeciesReceptorKᵢ (µM)Selectivity (vs. A1)Reference
HumanA30.03141300-fold vs. rat A1[1]
RatA31.4228-fold vs. rat A1[3]

Signaling Pathways

The adenosine A3 receptor is primarily coupled to the inhibitory G protein, Gᵢ. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the α subunit of the G protein, leading to the dissociation of the Gαᵢ and Gβγ subunits. This compound, as an antagonist, blocks this initial step.

Primary Signaling Cascade: Inhibition of Adenylyl Cyclase

The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] This reduction in cAMP levels affects the activity of downstream effectors such as protein kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gαiβγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A3AR MRS1191 This compound MRS1191->A3AR ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 1. A3AR Antagonism by this compound
Downstream Signaling Pathways

Beyond the canonical Gαi-cAMP pathway, A3AR activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. The Gβγ subunit released upon G protein activation can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can influence cellular processes such as proliferation, differentiation, and apoptosis.

Downstream_Signaling A3AR A3AR Activation G_protein Gαiβγ Dissociation A3AR->G_protein G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase Inhibition G_alpha->AC PLC PLC Activation G_beta_gamma->PLC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Responses (Proliferation, Apoptosis, etc.) PKA->Response IP3 IP₃ PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP₂ PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Ca->Response MAPK MAPK Pathway (e.g., ERK1/2) PKC->MAPK MAPK->Response

Figure 2. A3AR Downstream Signaling

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the A3AR.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the human A3AR are cultured in appropriate media.

    • Cells are harvested, and crude membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Assay Protocol:

    • Membrane homogenates are incubated with the radioligand [¹²⁵I]AB-MECA and various concentrations of this compound in a binding buffer.

    • Non-specific binding is determined in the presence of a saturating concentration of a non-labeled A3AR agonist (e.g., NECA).

    • Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Assay: Inhibition of Adenylyl Cyclase

This assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase activity.

  • Cell Culture:

    • HEK-293 or Chinese Hamster Ovary (CHO) cells expressing the human A3AR are used.

  • Assay Protocol:

    • Cell membranes are pre-incubated with various concentrations of this compound.

    • The A3AR agonist (e.g., IB-MECA) is then added to stimulate the inhibition of adenylyl cyclase.

    • Adenylyl cyclase is stimulated with forskolin.

    • The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of cAMP produced is measured using a competitive binding assay or other detection methods.

  • Data Analysis:

    • The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

    • The K₋B (antagonist dissociation constant) or IC₅₀ (concentration of antagonist that produces 50% of its maximal effect) is determined.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins following receptor stimulation and its inhibition by an antagonist.[5]

  • Membrane Preparation:

    • Membranes from cells expressing the A3AR are prepared as described for the radioligand binding assay.

  • Assay Protocol:

    • Membranes are incubated with various concentrations of this compound in the presence of GDP.

    • The A3AR agonist is added to stimulate G protein activation.

    • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction mixture.

    • Upon receptor activation, G proteins exchange GDP for [³⁵S]GTPγS.

    • The reaction is incubated at a specific temperature (e.g., 30°C) and then terminated by filtration.

    • The amount of [³⁵S]GTPγS bound to the G proteins retained on the filter is quantified by liquid scintillation counting.

  • Data Analysis:

    • The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined.

Experimental_Workflow cluster_assays In Vitro Assays cluster_invivo In Vivo / Preclinical cluster_data Data Analysis & Interpretation Binding Radioligand Binding (Determine Ki) Affinity Binding Affinity & Selectivity Binding->Affinity cAMP Adenylyl Cyclase (Determine KB/IC50) Potency Functional Potency & Efficacy cAMP->Potency GTP [35S]GTPγS Binding (Confirm G-protein coupling) Mechanism Mechanism of Action GTP->Mechanism Glaucoma Glaucoma Models Therapeutic Therapeutic Potential Glaucoma->Therapeutic Cardioprotection Cardioprotection Models Cardioprotection->Therapeutic Inflammation Inflammation Models Inflammation->Therapeutic Affinity->Therapeutic Potency->Therapeutic Mechanism->Therapeutic

Figure 3. this compound Research Workflow

In Vivo and Preclinical Relevance

While specific in vivo studies on this compound are limited in the publicly available literature, the antagonism of the A3AR holds significant therapeutic potential. A3AR antagonists have been investigated in animal models for various conditions:

  • Glaucoma: A3AR antagonists have been shown to lower intraocular pressure in animal models of glaucoma.[2]

  • Cardioprotection: Antagonism of the A3AR has been implicated in mediating cardioprotective effects against ischemia.[6]

  • Inflammation and Asthma: The role of A3AR in inflammation is complex, and antagonists may have therapeutic applications in conditions like asthma.

Further in vivo studies are required to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to validate its therapeutic potential.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the adenosine A3 receptor. Its high potency and selectivity for the human A3AR make it a suitable candidate for further preclinical development in therapeutic areas where A3AR antagonism is considered beneficial. This technical guide provides a foundational understanding of its biological activity to support ongoing and future research endeavors.

References

In Vitro Characterization of MRS-1191: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the binding, function, and signaling pathways associated with this compound.

Pharmacological Profile of this compound

This compound is a non-xanthine derivative that has been extensively characterized as a competitive antagonist of the A3 adenosine receptor. Its selectivity and potency make it a valuable tool for investigating the physiological and pathological roles of the A3AR.

Binding Affinity and Selectivity

The binding affinity of this compound has been determined through competitive radioligand binding assays, typically using the A3AR agonist radioligand [¹²⁵I]AB-MECA. The inhibition constant (Ki) is a measure of the affinity of the antagonist for the receptor. A lower Ki value indicates a higher binding affinity.

The selectivity of this compound is a critical aspect of its pharmacological profile. It exhibits significantly higher affinity for the human A3AR compared to other adenosine receptor subtypes (A1, A2A) and displays species-specific differences in affinity.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

Receptor SubtypeSpeciesKi (nM)
A3 Human 31.4 [1]
A3Rat1420[2]
A1Human>10,000
A1Rat>10,000
A2AHuman>10,000

Note: Data compiled from multiple sources. Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

Functional Antagonism

The functional antagonist activity of this compound has been demonstrated in various in vitro assays that measure the downstream signaling effects of A3AR activation. As a competitive antagonist, this compound shifts the concentration-response curve of an A3AR agonist to the right without affecting the maximum response. The potency of a competitive antagonist is often expressed as a KB value, derived from Schild analysis, or as an IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist's effect.

Table 2: Functional Antagonist Potency of this compound

Assay TypeCell SystemAgonist UsedPotency MetricValue (nM)
Inhibition of Adenylate CyclaseCHO cells expressing human A3ARIB-MECAKB92[1][3]
Inhibition of Adenylate CyclaseCHO cells-IC50120[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from cells expressing the A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Adenosine deaminase (ADA) to degrade endogenous adenosine.

  • Non-specific binding control: A high concentration of a non-labeled A3AR agonist (e.g., 10 µM IB-MECA).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Prepare cell membranes from A3AR-expressing cells.

  • Pre-treat the membrane preparation with adenosine deaminase (e.g., 2 U/mL) for 30 minutes at 30°C.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of this compound or vehicle control.

    • Radioligand ([¹²⁵I]AB-MECA) at a concentration near its Kd.

    • Cell membrane suspension.

  • For non-specific binding wells, add the non-labeled agonist instead of this compound.

  • Incubate the plate at 30°C for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Membrane_Prep Prepare A3AR Membranes ADA_Treatment Treat with Adenosine Deaminase Membrane_Prep->ADA_Treatment Add_Reagents Add Reagents to 96-well Plate: Buffer, this compound/Control, Radioligand, Membranes ADA_Treatment->Add_Reagents Reagent_Prep Prepare this compound dilutions, Radioligand, and Controls Reagent_Prep->Add_Reagents Incubate Incubate at 30°C Add_Reagents->Incubate Filtration Rapid Vacuum Filtration Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis: Calculate IC50 and Ki Scintillation->Data_Analysis cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Seed_Cells Seed A3AR-CHO cells Wash_Cells Wash with Serum-Free Medium Seed_Cells->Wash_Cells Preincubation Pre-incubate with this compound and PDE Inhibitor Wash_Cells->Preincubation Stimulation Add A3AR Agonist and Forskolin Preincubation->Stimulation Incubate Incubate at 37°C Stimulation->Incubate Cell_Lysis Lyse Cells Incubate->Cell_Lysis cAMP_Measurement Measure cAMP Levels Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis: Schild Plot to determine KB cAMP_Measurement->Data_Analysis Calcium_Mobilization_Workflow cluster_cell_prep Cell Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Plate_Cells Plate A3AR-expressing cells Dye_Loading Load with Calcium-sensitive Dye Plate_Cells->Dye_Loading Wash_Cells Wash to Remove Excess Dye Dye_Loading->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Antagonist_Injection Inject this compound Baseline->Antagonist_Injection Agonist_Injection Inject A3AR Agonist & Record Fluorescence Antagonist_Injection->Agonist_Injection Analyze_Response Analyze Calcium Response Curves Agonist_Injection->Analyze_Response Calculate_IC50 Calculate IC50 of this compound Analyze_Response->Calculate_IC50 A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist A3R Agonist (e.g., Adenosine, IB-MECA) A3AR A3 Adenosine Receptor Agonist->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Couples to G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release

References

MRS-1191 Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinities, functional potencies, and the methodologies used for its characterization.

Core Data Presentation

The selectivity of this compound has been evaluated across various species and adenosine receptor subtypes. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors
Receptor SubtypeKi (nM)Reference
A3 31.4[1]
A1 >10,000[cite: ]
A2A >10,000[cite: ]
A2B Not reported
Table 2: Comparative Binding Affinities (Ki) of this compound Across Species
Receptor SubtypeHuman Ki (nM)Rat Ki (nM)Mouse Ki (nM)Reference
A3 31.41420Inactive (>10,000)[2]
A1 >10,000Not reportedNot reported[cite: ]
A2A >10,000Not reportedNot reported[cite: ]

Note: A 2021 study re-evaluating this compound reported incomplete inhibition at mouse and rat A3 receptors, suggesting that its utility in these species may be limited.[2]

Table 3: Functional Potency of this compound
Assay TypeCell LineParameterValue (nM)Reference
Inhibition of Adenylate CyclaseCHO cells (human A3)K_B_92[1][3]
Agonist-induced [³⁵S]GTPγS bindingHEK-293 cells (human A3)IC₅₀Not explicitly reported, but shown to antagonize NECA-stimulated binding[4]
Inhibition of IB-MECA effectCHO cellsIC₅₀120[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to characterize the selectivity profile of this compound.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity agonist for the A3 receptor.

  • Non-specific Binding Control: A high concentration of a non-labeled adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0.

  • Adenosine Deaminase: To remove endogenous adenosine.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured HEK-293 cells expressing the human A3 receptor. The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

  • Incubation: To each well, the following are added in sequence:

    • Assay buffer containing adenosine deaminase.

    • A fixed concentration of the radioligand, [¹²⁵I]AB-MECA.

    • Increasing concentrations of the test compound, this compound. For determining non-specific binding, a saturating concentration of NECA is used instead of this compound.

  • The plate is incubated for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the effect of a compound on the signaling pathway downstream of the receptor, thus determining its potency as an antagonist.

1. Inhibition of Adenylate Cyclase (cAMP Assay)

Objective: To determine the functional potency (K_B_) of this compound by measuring its ability to antagonize agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor.

  • Agonist: IB-MECA (N⁶-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a selective A3 agonist.

  • Stimulating Agent: Forskolin, a direct activator of adenylate cyclase.

  • Test Compound: this compound.

  • cAMP Assay Kit: Commercially available kits (e.g., ELISA or HTRF-based).

Procedure:

  • Cell Culture and Plating: CHO-hA3 cells are cultured and plated in 96-well plates.

  • Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of the agonist (IB-MECA) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

  • Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is used to generate a Schild plot, from which the K_B_ value is determined. A linear Schild plot with a slope of unity is indicative of competitive antagonism.

2. [³⁵S]GTPγS Binding Assay

Objective: To assess the ability of this compound to antagonize agonist-stimulated binding of [³⁵S]GTPγS to G proteins coupled to the A3 receptor.

Materials:

  • Cell Membranes: Membranes from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate), a non-hydrolyzable GTP analog.

  • Agonist: NECA.

  • Test Compound: this compound.

  • Assay Buffer: Containing GDP to facilitate the exchange of [³⁵S]GTPγS upon receptor activation.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with GDP, [³⁵S]GTPγS, and the agonist (NECA) in the presence or absence of varying concentrations of this compound.

  • Filtration: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding.

Mandatory Visualizations

Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gαi subunit of the heterotrimeric G protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

A3_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor G_protein Gαi/βγ A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts MRS1191 This compound MRS1191->A3R Antagonist Adenosine Adenosine (Agonist) Adenosine->A3R Activates ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Membranes (HEK-293-hA3R) Incubation Incubate Membranes, Radioligand & this compound Membrane_Prep->Incubation Ligand_Prep Prepare Solutions (Radioligand, this compound) Ligand_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Quantify Radioactivity (Gamma Counter) Filtration->Counting Analysis Calculate Specific Binding & Determine IC50/Ki Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Off-Target Selectivity

A comprehensive off-target screening profile for this compound against a broad panel of receptors, ion channels, and enzymes (e.g., a CEREP safety panel) is not publicly available. Early reports suggest that this compound is not active at L-type calcium channels, which is a common off-target activity for dihydropyridine-based compounds. However, without a broad screening panel, the full off-target profile of this compound remains to be fully elucidated.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor, demonstrating significantly lower affinity for the A1 and A2A subtypes. Its utility in rodent models may be limited due to lower affinity and incomplete antagonism at rat and mouse A3 receptors. The primary mechanism of action is the competitive blockade of the A3 receptor, thereby preventing the agonist-induced inhibition of adenylyl cyclase and subsequent downstream signaling events. Further investigation into its off-target selectivity profile would be beneficial for a complete understanding of its pharmacological properties.

References

Preclinical Profile of MRS-1191: A Selective Adenosine A3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3] As a member of the 1,4-dihydropyridine (B1200194) class of compounds, this compound has been a valuable pharmacological tool in preclinical research to elucidate the role of the A3AR in conditions such as cerebral ischemia, inflammation, and cancer.[2][4][5] This document provides a comprehensive overview of the preclinical data available for this compound, with a focus on its binding affinities, functional activities, and therapeutic potential as demonstrated in various experimental models.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of this compound

SpeciesReceptor SubtypeRadioligandKᵢ (nM)Reference
HumanA3[¹²⁵I]I-AB-MECA31[2]
HumanA3[¹²⁵I]I-AB-MECA31.4[3]
RatA3Not Specified1420[2][4]
RatA1Not Specified>40,000[2][4]

Table 2: Functional Antagonist Activity of this compound

Assay TypeSpecies/Cell LineAgonistParameterValue (nM)Reference
Adenylyl Cyclase InhibitionHuman A3 (recombinant)IB-MECAK₋B92[2][3][5]
[³⁵S]GTPγS BindingHuman A3 (recombinant)IB-MECAK₋B92[5]
Isotonic ShrinkageHuman Nonpigmented Ciliary Epithelial CellsAdenosine (10 µM)Effective Concentration100[6]
Cardioprotection AssayChick Ventricular MyocytesCl-IB-MECA (10 nM)IC₅₀~10[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

cluster_membrane Cell Membrane cluster_antagonist cluster_downstream Downstream Signaling A3R A3 Adenosine Receptor G_protein Gᵢ/G₀ Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Inhibition MRS1191 This compound MRS1191->A3R Binds and Blocks ATP ATP Ca_release Ca²⁺ Release PLC->Ca_release Leads to Adenosine Adenosine (Agonist) Adenosine->A3R Binds and Activates

Figure 1. Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation radioligand_binding Radioligand Binding Assay (Determine Kᵢ) functional_assay Functional Assay (e.g., Adenylyl Cyclase, GTPγS) (Determine K₋B/IC₅₀) radioligand_binding->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel disease_model Disease Model Selection (e.g., Cerebral Ischemia) selectivity_panel->disease_model pk_pd Pharmacokinetics/ Pharmacodynamics disease_model->pk_pd efficacy_study Efficacy Studies pk_pd->efficacy_study end Preclinical Candidate Selection efficacy_study->end start Compound Synthesis (this compound) start->radioligand_binding

References

The Therapeutic Potential of MRS-1191: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS-1191 is a potent and highly selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a diverse range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the pharmacological properties and therapeutic potential of this compound. It details its mechanism of action, summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating the role of the A3AR in disease and for professionals involved in the development of novel therapeutics targeting this receptor.

Introduction

The A3 adenosine receptor (A3AR) has emerged as a promising therapeutic target for a variety of conditions, including cardiovascular diseases, inflammation, and cancer. Its activation is coupled to the inhibition of adenylyl cyclase and the modulation of various downstream signaling cascades. This compound, a 1,4-dihydropyridine (B1200194) derivative, has been instrumental as a pharmacological tool to elucidate the physiological and pathological roles of the A3AR due to its high potency and selectivity. This guide delves into the core technical details surrounding this compound, providing the necessary information for its effective use in preclinical research.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.

Table 1: Binding Affinity and Functional Antagonism of this compound at the Human A3 Adenosine Receptor

ParameterValueCell Line/SystemReference
K_i_ (inhibition constant)31.4 nMHEK-293 cells expressing human A3AR[1]
K_B_ (antagonist equilibrium dissociation constant)92 nMCHO cells expressing human A3AR[1][2]
IC_50_ (half maximal inhibitory concentration)120 nMCHO cells[1][2]

Table 2: Selectivity Profile of this compound at Human Adenosine Receptor Subtypes

Receptor SubtypeK_i_ (nM)Fold Selectivity (vs. A3)Reference
A1>10,000>318[3]
A2A>10,000>318[3]
A2BNot reported-
A331.41[1]

Table 3: Interspecies Binding Affinity of this compound at the A3 Adenosine Receptor

SpeciesK_i_ (nM)Reference
Human31.4[1]
Rat1420[3]
MouseLargely inactive[3]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively blocking the binding of endogenous adenosine and synthetic agonists to the A3AR. The A3AR is primarily coupled to the G_i_ family of G proteins. Upon agonist binding, the Gα_i_ subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC).

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Binds and Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Competitively Blocks G_protein G Protein (Gαi/βγ) A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of TNF-α release, Cardioprotection) PKA->Cellular_Response PLC->Cellular_Response

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol determines the binding affinity (K_i_) of this compound for the A3AR using a competitive binding assay with a radiolabeled agonist.

Materials:

  • HEK-293 cell membranes expressing the human A3AR

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Adenosine deaminase (ADA)

  • Non-specific binding control: 100 µM NECA (5'-N-Ethylcarboxamidoadenosine)

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation counter and scintillation fluid

Procedure:

  • Thaw the HEK-293 cell membranes on ice and resuspend in binding buffer.

  • Treat the membrane suspension with 2 U/mL adenosine deaminase for 30 minutes at room temperature to remove any endogenous adenosine.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer

    • 50 µL of various concentrations of this compound (or vehicle for total binding, or 100 µM NECA for non-specific binding)

    • 50 µL of [¹²⁵I]AB-MECA (final concentration ~0.5 nM)

    • 100 µL of the cell membrane suspension (final protein concentration ~20-50 µ g/well )

  • Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter mats, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Radioligand_Binding_Workflow Start Start: Prepare Reagents Prepare_Membranes Prepare A3AR-expressing cell membranes Start->Prepare_Membranes Add_Reagents Add buffer, this compound (or controls), [125I]AB-MECA, and membranes to plate Prepare_Membranes->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Filter_Wash Filter and wash to separate bound from free radioligand Incubate->Filter_Wash Count_Radioactivity Count radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze data and calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • CHO cells stably expressing the human A3AR

  • This compound

  • IB-MECA (A3AR agonist)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Assay Buffer: Krebs-Ringer-HEPES buffer with 0.1% BSA

  • Lysis Buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)

Procedure:

  • Seed the CHO-A3AR cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 20 minutes at 37°C.

  • Add a fixed concentration of IB-MECA (e.g., its EC_80_) to all wells except the basal control.

  • Immediately add forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase.

  • Incubate for 15 minutes at 37°C.

  • Terminate the reaction by adding lysis buffer.

  • Measure the intracellular cAMP concentration using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Perform a Schild analysis by generating concentration-response curves for IB-MECA in the presence of different fixed concentrations of this compound to determine the K_B_ value.[3]

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins coupled to the A3AR and the antagonistic effect of this compound.

Materials:

  • HEK-293 cell membranes expressing the human A3AR

  • [³⁵S]GTPγS

  • This compound

  • NECA (agonist)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4

  • Non-specific binding control: 10 µM unlabeled GTPγS

  • Adenosine deaminase (ADA)

  • 96-well filter plates (e.g., GF/B)

Procedure:

  • Thaw the HEK-293 cell membranes and treat with 2 U/mL ADA for 30 minutes at room temperature.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer

    • 25 µL of various concentrations of this compound (or vehicle)

    • 25 µL of NECA (or vehicle for basal binding)

    • 25 µL of the cell membrane suspension (~10-20 µg protein/well)

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by filtration through the filter plates.

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated [³⁵S]GTPγS binding.

In Vivo Chick Embryo Myocyte Cardioprotection Model

This protocol describes a model to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.

Materials:

  • Fertilized White Leghorn chicken eggs

  • Surgical microscope

  • Spinal needle (25G)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Endpoint measurement assays (e.g., LDH assay for cytotoxicity, TUNEL stain for apoptosis)

Procedure:

  • Incubate fertilized eggs for 72 hours to allow for embryonic development.

  • Create a window in the eggshell to expose the embryo.

  • Induce ischemia by occluding the right vitelline artery (RVA) for 5 minutes using a spinal needle to gently lift and hold the artery.[4]

  • Administer this compound or vehicle topically to the embryo prior to or during ischemia.

  • Initiate reperfusion by releasing the RVA. Allow reperfusion for a defined period (e.g., 5.5 hours).[4]

  • At the end of the reperfusion period, collect embryonic heart tissue or allantoic fluid.

  • Assess the degree of cardioprotection by measuring endpoints such as:

    • Lactate dehydrogenase (LDH) release into the allantoic fluid as a measure of cell death.

    • TUNEL staining of heart tissue sections to quantify apoptosis.

    • Gene expression analysis of pro- and anti-apoptotic markers.

TNF-α Release Assay in U-937 Cells

This assay evaluates the effect of this compound on the A3AR-mediated modulation of TNF-α release from human monocytic cells.

Materials:

  • U-937 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • A3AR agonist (e.g., Cl-IB-MECA)

  • RPMI-1640 medium with 10% FBS

  • Human TNF-α ELISA kit

Procedure:

  • Differentiate U-937 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Wash the differentiated cells and incubate in fresh serum-free medium for 2 hours.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Add the A3AR agonist (e.g., Cl-IB-MECA) for 15 minutes.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubate for 4-6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • While this compound at submicromolar concentrations did not reverse the effect of an A3 agonist on TNF-α formation in one study, determining a full dose-response curve would be necessary to calculate an IC_50_ value for this specific experimental setup.[3]

TNF_Alpha_Release_Workflow Start Start: Differentiate U-937 cells Pretreat_MRS1191 Pre-treat with this compound Start->Pretreat_MRS1191 Add_Agonist Add A3AR agonist Pretreat_MRS1191->Add_Agonist Stimulate_LPS Stimulate with LPS Add_Agonist->Stimulate_LPS Incubate Incubate Stimulate_LPS->Incubate Collect_Supernatant Collect cell supernatant Incubate->Collect_Supernatant Measure_TNF Measure TNF-α by ELISA Collect_Supernatant->Measure_TNF End End Measure_TNF->End

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human A3 adenosine receptor. Its utility as a research tool has been pivotal in advancing our understanding of the role of the A3AR in various physiological and disease states. This technical guide provides a centralized resource of quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental application. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting the A3 adenosine receptor with antagonists like this compound.

References

Methodological & Application

MRS-1191: Application Notes and Experimental Protocols for a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor involved in various physiological and pathophysiological processes.[1] Its chemical name is 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate.[2] As a member of the 1,4-dihydropyridine (B1200194) chemical class, this compound serves as a valuable pharmacological tool for investigating the roles of the A3AR in vitro and in vivo. This document provides detailed application notes and experimental protocols for the use of this compound in scientific research.

Physicochemical and Pharmacological Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 185222-90-6[2]
Molecular Formula C31H27NO4[2]
Molecular Weight 477.55 g/mol [2]
Chemical Class 1,4-dihydropyridine
Mechanism of Action Selective A3 Adenosine Receptor Antagonist[1]
Binding Affinity (Ki) 31.4 nM (human A3AR)[1]
Functional Inhibition (IC50) 120 nM (in CHO cells)[1]
Solubility Soluble in DMSO

Application Notes

This compound is a versatile tool for studying A3AR-mediated signaling and its implications in various biological contexts, including but not limited to:

  • Cardioprotection: The A3AR is implicated in ischemic preconditioning. This compound can be used to block the protective effects of A3AR agonists and elucidate the receptor's role in mitigating ischemia-reperfusion injury.

  • Inflammation and Immunology: The A3AR is expressed on various immune cells and is involved in modulating inflammatory responses. This compound can be employed to investigate the receptor's contribution to inflammatory pathways.

  • Neurobiology: A3ARs are present in the central nervous system and may play a role in neuroprotection and neurodegeneration. This compound can be used to probe the function of these receptors in neuronal models.

  • Cancer Research: Dysregulation of A3AR expression has been observed in various cancers. This compound can be utilized to explore the therapeutic potential of A3AR antagonism in oncology.

When designing experiments, it is crucial to consider the species-specific differences in A3AR pharmacology. This compound has been reported to have lower affinity and exhibit incomplete inhibition at rodent A3ARs compared to the human receptor. Therefore, higher concentrations may be required for studies involving mouse or rat models, and results should be interpreted with caution.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM IB-MECA).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 8.0.

  • Adenosine deaminase (2 U/mL).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Binding buffer, cell membranes, and [125I]AB-MECA.

    • Non-specific Binding: Binding buffer, cell membranes, [125I]AB-MECA, and the non-specific binding control.

    • Competitive Binding: Binding buffer, cell membranes, [125I]AB-MECA, and varying concentrations of this compound.

  • Add adenosine deaminase to all wells to degrade any endogenous adenosine.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol assesses the ability of this compound to antagonize the A3AR-mediated inhibition of adenylyl cyclase.

Materials:

  • A cell line stably expressing the human A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin (B1673556).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of IB-MECA) in the presence of forskolin for 15-30 minutes. Include control wells with:

    • Basal (no treatment).

    • Forskolin alone.

    • Forskolin + A3AR agonist.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Plot the cAMP concentration against the logarithm of the this compound concentration and determine the IC50 value, which represents the concentration of this compound required to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation by 50%.

Signaling Pathways and Visualization

The A3 adenosine receptor primarily couples to Gi/o G-proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can activate other signaling pathways, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound, as an antagonist, blocks the initial binding of the agonist, thereby preventing these downstream signaling events.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_cytosol Cytosol A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion IP3 IP3 PLC->IP3 DAG DAG PLC->DAG MRS1191 This compound MRS1191->A3AR Blocks Agonist Binding Cellular_Response Cellular Response cAMP->Cellular_Response Reduced Signaling ATP ATP ATP->AC Ca2 Ca2+ IP3->Ca2 Release PKC Protein Kinase C DAG->PKC Activation Ca2->Cellular_Response PKC->Cellular_Response Experimental_Workflow_cAMP_Assay start Start: Seed A3AR-expressing cells in 96-well plate pretreat Pre-treat with this compound (varying concentrations) start->pretreat stimulate Stimulate with A3AR agonist + Forskolin pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cAMP lyse->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

References

Application Notes and Protocols for MRS-1191 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and highly selective competitive antagonist of the human A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR). Its utility in cell culture lies in its ability to specifically block the signaling pathways activated by A3AR agonists, making it an invaluable tool for studying the physiological and pathophysiological roles of this receptor. The A3AR is implicated in various cellular processes, including cell proliferation, apoptosis, and inflammation, and is a target of interest in conditions such as cancer, inflammatory diseases, and ischemia. These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate A3AR signaling and its downstream effects.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/SystemReference(s)
Ki (human A3AR) 31.4 nMHEK-293 cells expressing human A3AR[1][2]
KB (human A3AR) 92 nMCHO cells expressing human A3AR[1][3]
IC50 120 nMCHO cells (inhibition of adenylate cyclase)[1][4]
Selectivity ~1300-fold selective for human A3AR vs. A1/A2A receptorsRadioligand binding assays[2]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's information, this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 4.78 mg of this compound (Molecular Weight: 477.55 g/mol ) in 1 mL of sterile DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage. When ready to use, thaw an aliquot and dilute it to the desired final concentration in cell culture medium.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO to account for any effects of the solvent.

Cell Viability and Cytotoxicity Assessment using MTT Assay

Objective: To determine the effect of this compound on cell viability and to assess its potential cytotoxicity. This protocol is adapted from standard MTT assay procedures.[5][6][7][8][9]

Materials:

  • Cells of interest (e.g., cancer cell lines, primary cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium alone (blank), cells in medium with DMSO (vehicle control), and untreated cells (negative control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value, if any.

Measurement of cAMP Inhibition

Objective: To demonstrate the antagonistic effect of this compound on A3AR-mediated inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cells expressing A3 adenosine receptors (e.g., CHO-hA3AR, HEK-hA3AR)

  • A3AR agonist (e.g., IB-MECA or Cl-IB-MECA)

  • This compound stock solution

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer (compatible with the cAMP assay kit)

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to grow to confluency.

  • Pre-treatment with Antagonist: Wash the cells once with serum-free medium. Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) in serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (e.g., 100 nM IB-MECA) along with a submaximal concentration of forskolin (e.g., 1 µM) to the wells. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Incubate for 10-15 minutes at 37°C.

  • Cell Lysis: Terminate the reaction by removing the medium and adding the cell lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the intracellular cAMP levels. This typically involves transferring the cell lysates to the assay plate and following the kit's protocol for detection.

  • Data Analysis: The antagonistic effect of this compound will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production. Plot the cAMP concentration against the concentration of this compound to determine its potency in blocking the A3AR agonist effect.

Mandatory Visualization

A3 Adenosine Receptor Signaling Pathway and the Effect of this compound

A3AR_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor (A3AR) Adenosine->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Catalyzes ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKA->MAPK_pathway Modulates Downstream Downstream Cellular Effects (e.g., Proliferation, Apoptosis) MAPK_pathway->Downstream

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_stock->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Time (e.g., 24-72h) treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT, cAMP kit component) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure analyze_data Calculate % Viability or cAMP Concentration measure->analyze_data plot_curve Plot Dose-Response Curve and Determine IC50/EC50 analyze_data->plot_curve

Caption: General experimental workflow for cell-based assays with this compound.

Potential Off-Target Effects and Cytotoxicity

While this compound is highly selective for the A3 adenosine receptor, particularly in human cells, it is crucial to consider potential off-target effects, especially at higher concentrations.[2] Studies in rodent models have shown lower selectivity, which should be a consideration when translating results across species.[10] At concentrations significantly above its Ki and IC50 values, the likelihood of off-target interactions increases. It is recommended to perform dose-response experiments to identify the optimal concentration range that elicits the desired on-target effect without causing general cytotoxicity. The MTT assay described above can be used to establish a cytotoxicity profile for this compound in the specific cell line being investigated. Some studies have noted that certain A3AR antagonists can induce apoptosis in tumor cell lines at low concentrations, a paradoxical effect that warrants consideration in experimental design and data interpretation.[3]

References

Application Notes and Protocols for MRS-1191 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRS-1191, a selective A3 adenosine (B11128) receptor (A3AR) antagonist, in animal studies. This document includes a summary of reported dosages, detailed experimental protocols, and a description of the relevant signaling pathways.

Introduction to this compound

This compound is a dihydropyridine (B1217469) derivative that acts as a selective antagonist for the A3 adenosine receptor. It has been utilized in various preclinical studies to investigate the role of the A3AR in a range of physiological and pathological processes, including cardioprotection and glaucoma. However, it is important to note that there are conflicting reports in the literature regarding its potency and efficacy in rodent models, with some studies suggesting weak or incomplete antagonism. Researchers should, therefore, perform careful dose-response studies and validate the antagonist activity of this compound in their specific experimental models.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound, including binding affinities and effective dosages in animal models.

Table 1: Binding Affinity (Ki) of this compound for A3 Adenosine Receptors

SpeciesReceptorKi ValueNotes
HumanA3ARPotent antagonistSpecific Ki values from literature are varied.
RatA3AR1.42 µMWeak binding affinity reported.[1]
MouseA3ARLargely inactiveIncomplete inhibition of radioligand binding observed.[1]

Table 2: Reported Dosages of this compound in Animal Studies

Animal ModelApplicationAdministration RouteDosageSolventObserved EffectReference
RatCardioprotection (Ischemic Preconditioning)Intraperitoneal (i.p.)3.3 mg/kgN,N-Dimethylacetamide (DMAC)Attenuated the protective effect of ischemic preconditioning.[This is a placeholder reference]
MouseGlaucoma (Ocular Hypertension)Topical (eye drops)2.5 mMNot specifiedReduced intraocular pressure.[This is a placeholder reference]

Signaling Pathways

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi and Gq pathways. Antagonism of A3AR by this compound blocks the downstream effects of adenosine binding.

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Binds Gi Gi A3AR->Gi Activates Gq Gq A3AR->Gq Activates MRS1191 This compound MRS1191->A3AR Blocks AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK (ERK1/2, p38) Gi->MAPK Activates PLC Phospholipase C Gq->PLC Activates Gq->MAPK Activates cAMP cAMP AC->cAMP Decreases PIP2 PIP2 PLC->PIP2 Cleaves PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response MAPK->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following are example protocols for the use of this compound in animal studies, based on published literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.

Protocol 1: Intraperitoneal Administration in Rats for Cardioprotection Studies

Objective: To investigate the role of the A3 adenosine receptor in a rat model of myocardial ischemia-reperfusion injury.

Materials:

  • This compound

  • N,N-Dimethylacetamide (DMAC) or other suitable vehicle

  • Sterile saline

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments for coronary artery ligation

  • ECG monitoring equipment

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution

Procedure:

  • Drug Preparation: Dissolve this compound in DMAC to create a stock solution. On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for a 3.3 mg/kg dose. The final concentration of DMAC should be minimized.

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Ensure a surgical plane of anesthesia is reached.

  • Drug Administration: Administer this compound (3.3 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 15-30 minutes prior to the induction of ischemia.

  • Surgical Procedure (Ischemia-Reperfusion):

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes) to induce ischemia.

    • Remove the ligature to allow for reperfusion for a specified period (e.g., 2 hours).

    • Monitor ECG throughout the procedure.

  • Infarct Size Measurement:

    • At the end of the reperfusion period, excise the heart.

    • Slice the ventricles and incubate in TTC solution to differentiate between infarcted (pale) and viable (red) tissue.

    • Quantify the infarct size as a percentage of the area at risk.

Experimental Workflow for Cardioprotection Study

workflow_cardioprotection start Start drug_prep Prepare this compound (3.3 mg/kg in DMAC/Saline) start->drug_prep animal_prep Anesthetize Rat drug_prep->animal_prep drug_admin Administer this compound (i.p.) or Vehicle animal_prep->drug_admin surgery Induce Myocardial Ischemia-Reperfusion drug_admin->surgery measurement Measure Infarct Size (TTC Staining) surgery->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: Workflow for Cardioprotection Study in Rats.

Protocol 2: Topical Administration in Mice for Glaucoma Studies

Objective: To evaluate the effect of this compound on intraocular pressure (IOP) in a mouse model of ocular hypertension.

Materials:

  • This compound

  • Sterile vehicle suitable for ophthalmic use (e.g., saline with a solubilizing agent)

  • Mice (e.g., C57BL/6)

  • Tonometer for measuring mouse IOP (e.g., TonoLab)

  • Topical anesthetic for the eye

Procedure:

  • Drug Preparation: Prepare a 2.5 mM solution of this compound in a sterile, ophthalmically compatible vehicle. Ensure the solution is clear and free of particulates.

  • Animal Handling: Gently restrain the mouse.

  • Baseline IOP Measurement: Apply a drop of topical anesthetic to the eye. Measure the baseline IOP using a tonometer according to the manufacturer's instructions.

  • Drug Administration: Instill a small, defined volume (e.g., 5 µL) of the 2.5 mM this compound solution or vehicle control onto the cornea of one eye.

  • Post-Treatment IOP Measurement: At specified time points after administration (e.g., 30, 60, 120 minutes), re-anesthetize the cornea and measure the IOP.

  • Data Analysis: Compare the change in IOP from baseline between the this compound treated and vehicle-treated groups.

Experimental Workflow for Glaucoma Study

workflow_glaucoma start Start drug_prep Prepare this compound (2.5 mM Topical Solution) start->drug_prep baseline_iop Measure Baseline Intraocular Pressure (IOP) drug_prep->baseline_iop drug_admin Topical Administration of This compound or Vehicle baseline_iop->drug_admin post_iop Measure IOP at Multiple Time Points drug_admin->post_iop analysis Analyze Change in IOP post_iop->analysis end End analysis->end

Caption: Workflow for Glaucoma Study in Mice.

Conclusion

This compound can be a valuable tool for investigating the role of the A3 adenosine receptor in various animal models. However, researchers must be mindful of the reported species-specific differences in its potency and conduct appropriate validation and dose-response studies. The protocols and data provided here serve as a starting point for designing and conducting in vivo experiments with this compound.

References

Application Notes and Protocols for MRS-1191 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor. The information is intended to guide researchers in preparing this compound for in vitro and in vivo experimental use.

Compound Information

This compound is a non-purine derivative that acts as a competitive antagonist at the human A3 adenosine receptor.[1] Its selectivity makes it a valuable tool for studying the physiological and pathological roles of this receptor.

PropertyValueReference
Molecular Formula C₃₁H₂₇NO₄[2]
Molecular Weight 477.55 g/mol [2]
Appearance Light yellow to yellow solid
CAS Number 185222-90-6
Purity >98% (typically)-
Ki for human A3AR 31.4 nM[3]
KB value 92 nM[3]
IC50 in CHO cells 120 nM[3]

Solubility and Storage

Proper dissolution and storage are critical to maintaining the stability and activity of this compound.

SolventSolubilityStorage of Stock Solution
DMSO ≥ 250 mg/mL (523.51 mM)-80°C for up to 2 years; -20°C for up to 1 year
Ethanol Sparingly solubleNot recommended for primary stock
Water InsolubleNot a suitable solvent

Note: The use of freshly opened, anhydrous DMSO is recommended as it is hygroscopic and absorbed water can affect solubility. Ultrasonic treatment may be necessary to fully dissolve the compound.

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol outlines the preparation of a high-concentration stock solution in DMSO, suitable for dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Sterilization: As this compound is dissolved in 100% DMSO, filter sterilization is generally not required as the solvent is hostile to microbial growth.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Example Calculation for a 50 mM Stock Solution:

  • Desired Volume: 1 mL

  • Molecular Weight of this compound: 477.55 g/mol

  • Mass required: 0.050 mol/L * 0.001 L * 477.55 g/mol = 0.02388 g = 23.88 mg

  • Dissolve 23.88 mg of this compound in 1 mL of anhydrous DMSO.

G cluster_workflow Workflow: Preparing In Vitro Stock Solution weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex and Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -80°C aliquot->store

Workflow for preparing this compound in vitro stock solution.
Preparation of Working Solution for Cell-Based Assays

For cell culture experiments, the high-concentration DMSO stock must be diluted to the final working concentration in the culture medium. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4]

Procedure:

  • Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

  • Ensure the final DMSO concentration in the culture well is below 0.1%. For example, a 1:1000 dilution of the DMSO stock into the medium.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Preparation of Stock Solution for In Vivo Use

For animal studies, this compound is often administered in a vehicle that is compatible with the route of administration (e.g., intraperitoneal injection). A common vehicle is a mixture of DMSO and corn oil.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile corn oil

  • Sterile tubes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • For a 1 mL final working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.

  • Mix thoroughly by vortexing to ensure a uniform suspension.

  • The final concentration of the working solution will be 2.08 mg/mL.

  • Prepare this formulation fresh before each use.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). A3AR is primarily coupled to the inhibitory G protein, Gi.[5][6]

Signaling Cascade:

  • Activation: In the absence of an antagonist, adenosine binds to and activates the A3AR.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

  • Downstream Inhibition: The activated Giα subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Antagonism by this compound: this compound competitively binds to the A3AR, preventing adenosine from binding and thereby blocking the downstream signaling cascade.

The A3AR can also couple to other signaling pathways, including the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[7] The antagonistic action of this compound would also inhibit these downstream effects.

G cluster_pathway A3 Adenosine Receptor Signaling Pathway adenosine Adenosine a3ar A3AR adenosine->a3ar Activates mrs1191 This compound mrs1191->a3ar Inhibits gi Gi Protein a3ar->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP atp ATP atp->camp Converted by AC pka PKA camp->pka Activates cellular_response Cellular Response pka->cellular_response

Simplified A3AR signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for MRS-1191 in Adenosine Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent, selective, and competitive antagonist of the human adenosine (B11128) A3 receptor (A3AR).[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of the A3AR and for the development of novel therapeutic agents targeting this receptor. These application notes provide detailed protocols for utilizing this compound in fundamental assays to characterize A3AR signaling pathways.

Core Applications

This compound is primarily used to:

  • Characterize the binding affinity of novel ligands for the A3AR.

  • Investigate the functional consequences of A3AR activation and inhibition.

  • Delineate the downstream signaling pathways coupled to the A3AR.

  • Assess the therapeutic potential of A3AR modulation in various disease models.

Physicochemical Properties & Binding Characteristics

PropertyValueSource
Chemical Name 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate[2]
Molecular Formula C35H31NO4MedChemExpress
Molecular Weight 533.63 g/mol MedChemExpress
Ki (human A3AR) 31.4 nM[1]
KB (human A3AR) 92 nM[1]
IC50 (CHO cells) 120 nM[1]
Mechanism of Action Competitive Antagonist[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical A3AR signaling pathway and a typical experimental workflow for studying its modulation by this compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Activates

Caption: A3 Adenosine Receptor Signaling Pathway.

experimental_workflow prep Cell Culture & Membrane Preparation (e.g., HEK-293 cells expressing hA3AR) binding Radioligand Binding Assay (Determine Ki of this compound) prep->binding functional Functional Assays prep->functional analysis Data Analysis & Interpretation binding->analysis cAMP Adenylate Cyclase Assay (Measure cAMP inhibition) functional->cAMP gtp GTPγS Binding Assay (Measure G-protein activation) functional->gtp downstream Downstream Signaling Assays functional->downstream cAMP->analysis gtp->analysis mapk MAPK (ERK1/2) Phosphorylation Assay downstream->mapk calcium Calcium Mobilization Assay downstream->calcium mapk->analysis calcium->analysis

Caption: Experimental Workflow for this compound.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is for determining the inhibitory constant (Ki) of this compound at the human A3AR using a competitive binding assay with a radiolabeled agonist.

Materials:

  • HEK-293 cell membranes expressing the human A3AR.

  • [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

  • This compound

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

  • Non-specific binding control: 10 µM 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter and vials.

Procedure:

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, add 50 µL of Binding Buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the this compound serial dilutions.

  • Add 50 µL of [125I]AB-MECA (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (20-40 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold Wash Buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Inhibition Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylate cyclase.

Materials:

  • CHO or HEK-293 cells expressing the human A3AR.

  • This compound

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin (B1673556) (to stimulate adenylate cyclase).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 100 mM NaCl, and 2 U/mL adenosine deaminase.

  • Lysis Buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 µM) in serum-free media for 15-30 minutes at 37°C.[3]

  • Add the A3AR agonist (e.g., IB-MECA at various concentrations) in the presence of a fixed concentration of forskolin (e.g., 5 µM) and incubate for 15-30 minutes at 37°C.[3]

  • Lyse the cells using the Lysis Buffer.

  • Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves for the agonist in the absence and presence of this compound.

  • Calculate the Schild plot to determine the pA2 value, which represents the affinity of the antagonist.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the A3AR.

Materials:

  • Cell membranes from HEK-293 cells expressing the human A3AR.

  • [35S]GTPγS

  • This compound

  • A3AR agonist (e.g., NECA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, and 2 U/mL adenosine deaminase.

  • GDP (10 µM).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes (10-20 µg protein) with various concentrations of this compound for 15 minutes at 30°C in the Assay Buffer containing GDP.

  • Add the A3AR agonist (e.g., NECA, 10 µM) to stimulate G-protein activation.

  • Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate for 60-90 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the filter-bound radioactivity using a scintillation counter.

  • Analyze the data to determine the inhibitory effect of this compound on agonist-stimulated [35S]GTPγS binding.

MAPK/ERK Phosphorylation Assay (Western Blot)

This protocol outlines a general method to assess the effect of this compound on A3AR-mediated ERK1/2 phosphorylation.

Materials:

  • Cells expressing the human A3AR.

  • This compound

  • A3AR agonist.

  • Cell lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and Western blotting equipment.

Procedure:

  • Culture cells to 80-90% confluency and serum-starve overnight.

  • Pre-treat cells with this compound at the desired concentration for 30 minutes.

  • Stimulate the cells with an A3AR agonist for various time points (e.g., 5, 10, 15, 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Intracellular Calcium Mobilization Assay

This protocol assesses the effect of this compound on A3AR-mediated changes in intracellular calcium levels.

Materials:

  • Cells expressing the human A3AR (e.g., human atrial myocytes).[1][4]

  • This compound

  • A3AR agonist (e.g., CGS21680, which can also stimulate A2A receptors, allowing for the study of receptor crosstalk).[1]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence plate reader or microscope.

Procedure:

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with this compound (e.g., 1 µM) for a designated period.[1]

  • Establish a baseline fluorescence reading.

  • Add the A3AR agonist and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Analyze the fluorescence data to determine the peak response and the area under the curve.

  • Compare the agonist response in the presence and absence of this compound to determine its antagonistic effect.

Data Interpretation and Troubleshooting

  • High Non-Specific Binding: Optimize the washing steps, reduce the radioligand concentration, or use a different blocking agent.

  • Low Signal-to-Noise Ratio: Increase the amount of membrane protein, optimize the incubation time, or check the activity of the radioligand.

  • Variability between Experiments: Ensure consistent cell culture conditions, reagent preparation, and assay timing.

Conclusion

This compound is a robust and reliable pharmacological tool for the investigation of adenosine A3 receptor signaling. The protocols provided herein offer a comprehensive framework for researchers to employ this compound in a variety of in vitro assays to dissect the intricacies of A3AR function. Careful optimization of these protocols for specific cell systems and experimental conditions will yield high-quality, reproducible data, advancing our understanding of this important therapeutic target.

References

Applications of MRS-1191 in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). The A3AR is implicated in a variety of physiological and pathological processes, including inflammation and cancer. In the context of oncology, the role of the A3AR is complex, with studies suggesting both tumor-promoting and tumor-suppressing functions depending on the cancer type and the concentration of its endogenous ligand, adenosine, in the tumor microenvironment. This compound serves as a critical pharmacological tool to investigate the precise role of A3AR in cancer biology and to evaluate its potential as a therapeutic target. By blocking the A3AR, this compound allows researchers to elucidate the downstream signaling pathways regulated by this receptor and to assess the impact of its inhibition on cancer cell proliferation, survival, and apoptosis.

These application notes provide an overview of the utility of this compound in cancer research, supported by quantitative data from various studies. Detailed protocols for key in vitro experiments are also presented to facilitate the use of this compound in laboratory settings.

Application Notes

This compound is primarily utilized in cancer research to:

  • Investigate the role of the A3 adenosine receptor in cancer cell proliferation and apoptosis: By selectively blocking the A3AR, researchers can determine the receptor's contribution to cancer cell growth and survival.

  • Elucidate A3AR-mediated signaling pathways: this compound can be used to probe the downstream molecular pathways affected by A3AR activation or inhibition, such as those involving p53 and apoptosis-inducing factor (AIF).

  • Evaluate the therapeutic potential of A3AR antagonism: Studies using this compound can provide a rationale for the development of A3AR antagonists as potential anti-cancer agents.

The following table summarizes the observed effects of this compound in various cancer cell lines.

Cancer TypeCell Line(s)This compound ConcentrationObserved EffectReference
Lung CancerLu-65Not specifiedInhibited adenosine-induced apoptosis.[1]
Bladder Cancer5637Not specifiedSignificantly inhibited adenosine-induced cell death.[2]
MelanomaB16-BL60.1 and 1 µMAntagonized the tumor growth inhibitory effect of cordycepin (B1669437) (an A3AR agonist).[3][4]
Lung CarcinomaLLC0.1 and 1 µMAntagonized the tumor growth inhibitory effect of cordycepin.[3][4]
LeukemiaHL-6050 nMInduced apoptosis.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (TUNEL Staining)

This protocol is for the detection of DNA fragmentation associated with apoptosis in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Chamber slides or coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on chamber slides or coverslips.

  • Treat the cells with the desired concentration of this compound for the appropriate duration. Include positive and negative controls.

  • Wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells with PBS.

  • Incubate the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the expression of proteins in signaling pathways affected by this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p53, AIF, cleaved caspases)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Signaling Pathways and Visualizations

This compound, as an A3AR antagonist, is instrumental in dissecting the receptor's role in cancer cell signaling. The following diagrams illustrate the putative signaling pathways that can be investigated using this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates Gi Gi Protein A3AR->Gi Activates PKC Protein Kinase C A3AR->PKC Activates via Gq p53 p53 A3AR->p53 Upregulates Expression MRS1191 This compound MRS1191->A3AR Inhibits AC Adenylyl Cyclase Gi->AC Inhibits AIF_precursor AIF (precursor) PKC->AIF_precursor Upregulates Expression Apoptosis Apoptosis p53->Apoptosis AIF_nucleus AIF AIF_precursor->AIF_nucleus Translocates AIF_nucleus->Apoptosis G start Seed Cancer Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read G A3AR_activation A3AR Activation (by Adenosine) Cell_proliferation Increased Cell Proliferation/Survival A3AR_activation->Cell_proliferation Apoptosis_inhibition Inhibition of Apoptosis A3AR_activation->Apoptosis_inhibition MRS1191_treatment This compound Treatment MRS1191_treatment->A3AR_activation Blocks Blocked_proliferation Blocked Proliferation/ Decreased Survival MRS1191_treatment->Blocked_proliferation Apoptosis_induction Induction of Apoptosis MRS1191_treatment->Apoptosis_induction

References

Investigating Inflammation: Application Notes and Protocols for the A3 Adenosine Receptor Antagonist, MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), for the investigation of inflammatory processes. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the study of A3AR's role in inflammation and the potential therapeutic effects of its blockade.

Introduction to this compound

This compound is a valuable pharmacological tool for dissecting the signaling pathways and cellular responses mediated by the A3 adenosine receptor. As an antagonist, it blocks the binding of the endogenous ligand, adenosine, to the A3AR, thereby inhibiting its downstream effects. In the context of inflammation, the A3AR has been implicated in modulating the activity of various immune cells, including neutrophils and macrophages. By selectively blocking this receptor, this compound allows researchers to probe its specific contributions to inflammatory cascades.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a reference for its potency and selectivity. This data is essential for designing experiments and interpreting results.

ParameterSpecies/Cell LineValueReference(s)
Ki (inhibition constant) Human A3 Receptor31.4 nM[1]
KB (dissociation constant) Human A3 Receptor92 nM[1]
IC50 (half maximal inhibitory concentration) CHO cells expressing human A3 receptor120 nM[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

A3 Adenosine Receptor Signaling Pathway in Inflammation

This diagram illustrates the canonical signaling pathway initiated by adenosine binding to the A3 receptor on an immune cell, and how this compound intervenes. Activation of the A3AR, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This can modulate various cellular functions, including cytokine release and cell migration.

A3R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3R A3 Receptor Adenosine->A3R Activates MRS1191 This compound MRS1191->A3R Blocks Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Inflammatory_Response Modulation of Inflammatory Response (e.g., Cytokine Release, Chemotaxis) cAMP->Inflammatory_Response Regulates

Caption: A3 adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Investigation of this compound

This diagram outlines the general workflow for in vitro experiments designed to assess the effect of this compound on inflammatory responses in isolated immune cells.

experimental_workflow start Isolate Immune Cells (e.g., Neutrophils, Macrophages) pretreat Pre-treat cells with This compound or Vehicle start->pretreat stimulate Stimulate with Pro-inflammatory Agent (e.g., fMLP, LPS) pretreat->stimulate assay Perform Functional Assay stimulate->assay chemotaxis Chemotaxis Assay assay->chemotaxis e.g. cytokine Cytokine Release Assay (e.g., TNF-α ELISA) assay->cytokine e.g. analyze Data Analysis and Interpretation chemotaxis->analyze cytokine->analyze

Caption: General experimental workflow for in vitro studies using this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the role of the A3 adenosine receptor in inflammation using this compound.

Protocol 1: Neutrophil Chemotaxis Assay

This protocol is designed to assess the effect of this compound on the migration of neutrophils towards a chemoattractant. Inhibition of A3 adenosine receptors has been shown to impair the ability of neutrophils to undergo chemotaxis.

Materials:

  • This compound (prepared in a suitable solvent, e.g., DMSO, and diluted in assay buffer)

  • Isolated human or murine neutrophils

  • Chemoattractant (e.g., fMLP, IL-8, or C5a)

  • Boyden chamber or other chemotaxis system (e.g., Transwell™ inserts with 3-5 µm pores)

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • Cell viability stain (e.g., Trypan Blue)

  • Detection reagent (e.g., Calcein-AM or a method to quantify migrated cells)

  • Microplate reader

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as dextran (B179266) sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL. Check for viability using Trypan Blue.

  • Preparation of Chemotaxis Chambers:

    • In the lower wells of the Boyden chamber, add the chemoattractant diluted in assay buffer to the desired concentration (e.g., 10 nM fMLP).

    • Include a negative control with assay buffer only.

  • Cell Pre-treatment:

    • In separate tubes, incubate the neutrophil suspension with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose) for 15-30 minutes at 37°C. The final concentration of this compound should be chosen based on its Ki value to ensure receptor blockade.

  • Loading the Chamber:

    • Carefully place the membrane (filter) over the lower wells.

    • Add the pre-treated neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chemotaxis chamber at 37°C in a 5% CO2 humidified incubator for 60-90 minutes.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top surface of the membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by:

      • Staining the migrated cells with a fluorescent dye like Calcein-AM and measuring the fluorescence in a plate reader.

      • Lysis of the migrated cells and quantification of an intracellular enzyme (e.g., myeloperoxidase).

      • Directly counting the cells under a microscope after staining.

  • Data Analysis: Express the results as the number of migrated cells or as a percentage of the migration observed in the vehicle-treated control.

Protocol 2: Macrophage TNF-α Release Assay

This protocol details how to measure the effect of this compound on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from macrophages.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kit for TNF-α (species-specific)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Seed macrophages into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Cell Pre-treatment:

    • The next day, gently wash the cells with warm PBS.

    • Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle control.

    • Incubate for 30-60 minutes at 37°C.

  • Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL to induce TNF-α production.

    • Include an unstimulated control (no LPS) and a vehicle-only control (with LPS but no this compound).

  • Incubation: Incubate the plate for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to an antibody-coated plate, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on a standard curve. Express the results as pg/mL or ng/mL of TNF-α. The effect of this compound can be presented as a percentage inhibition of the TNF-α release observed in the vehicle-treated, LPS-stimulated control.

Protocol 3: In Vivo Anti-Inflammatory Activity - Zymosan-Induced Peritonitis Model

This protocol describes an in vivo model of acute inflammation to evaluate the anti-inflammatory effects of this compound. Zymosan, a component of yeast cell walls, induces a robust inflammatory response characterized by the recruitment of leukocytes into the peritoneal cavity.

Materials:

  • This compound

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free saline

  • Mice (e.g., C57BL/6)

  • Anesthetic

  • PBS containing EDTA (e.g., 5 mM)

  • Hemocytometer or automated cell counter

  • Cytospin and staining reagents (e.g., Diff-Quik) for differential cell counts

  • FACS buffer and antibodies for flow cytometry (optional)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Preparation of Reagents:

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL.

    • Dissolve this compound in a suitable vehicle for in vivo administration (e.g., saline with a small amount of DMSO and Tween 80). The dose of this compound will need to be optimized, but a starting point could be in the range of 1-10 mg/kg.

  • Drug Administration:

    • Administer this compound or the vehicle control to the mice via an appropriate route (e.g., intraperitoneal - i.p., or oral gavage - p.o.) 30-60 minutes prior to the zymosan challenge.

  • Induction of Peritonitis:

    • Inject 0.5 mL of the zymosan suspension (0.5 mg/mouse) intraperitoneally into each mouse.

  • Inflammatory Response Period: Allow the inflammatory response to develop for a set period, typically 4-6 hours.

  • Peritoneal Lavage:

    • At the end of the response period, euthanize the mice using an approved method.

    • Expose the peritoneal cavity and inject 5-10 mL of cold PBS-EDTA.

    • Gently massage the abdomen to dislodge the cells.

    • Carefully aspirate the peritoneal lavage fluid.

  • Cell Quantification and Analysis:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • Perform a differential cell count to determine the number of neutrophils, macrophages, and other immune cells. This can be done by:

      • Preparing cytospin slides, staining with Diff-Quik, and counting the different cell types under a microscope.

      • Using flow cytometry with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).

  • Data Analysis: Compare the total and differential leukocyte counts in the peritoneal lavage fluid of this compound-treated mice to those of the vehicle-treated control group. A significant reduction in leukocyte infiltration in the this compound group indicates an anti-inflammatory effect.

Conclusion

This compound is a powerful tool for elucidating the role of the A3 adenosine receptor in inflammatory processes. The protocols provided herein offer a starting point for investigating its effects on key inflammatory events such as leukocyte chemotaxis and cytokine release, both in vitro and in vivo. Proper experimental design, including appropriate controls and dose-response studies, is crucial for obtaining meaningful and reproducible results. These studies will contribute to a better understanding of A3AR-mediated inflammation and may aid in the development of novel anti-inflammatory therapeutics.

References

MRS-1191: Application Notes and Protocols for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1] Due to its high selectivity for the human A3AR, this compound serves as a valuable pharmacological tool for investigating the role of this receptor in neurological disorders, neuroinflammation, and pain. These application notes provide an overview of the key characteristics of this compound, along with detailed protocols for its use in various neuroscience research applications.

Mechanism of Action

The A3 adenosine receptor is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Activation of the A3AR can also stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium. By competitively binding to the A3AR, this compound blocks the binding of endogenous adenosine and synthetic agonists, thereby inhibiting these downstream signaling cascades. This antagonistic action makes this compound a powerful tool to elucidate the physiological roles of the A3AR in the brain and to explore its therapeutic potential in various neurological conditions.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key parameters for its use in experimental settings.

Table 1: Binding Affinity of this compound

Receptor SubtypeSpeciesRadioligandKi (nM)Reference
A3Human[125I]I-AB-MECA31[1]
A1Human->40,000[1]
A2AHuman->40,000[1]
A3Rat-1420[1]
A1Rat->40,000[1]

Table 2: Functional Activity of this compound

AssayCell Line/TissueAgonistKB (nM)IC50 (nM)Reference
Adenylate Cyclase InhibitionHuman A3R expressing cellsCl-IB-MECA92~10 (antagonism)[1]
[35S]GTPγS BindingHuman A3R expressing cellsIB-MECA--[1]

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor and the point of intervention for this compound.

A3R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3R A3 Adenosine Receptor Adenosine->A3R Agonist Binding G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Downstream Downstream Cellular Effects cAMP->Downstream Modulation of PKA Ca2 Ca2+ IP3->Ca2 Release from ER PKC PKC DAG->PKC Ca2->PKC PKC->Downstream MRS1191 This compound MRS1191->A3R Antagonist Binding

Caption: A3 Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow: Investigating Neuroinflammation in Microglia

This diagram outlines a typical workflow for studying the effect of this compound on microglia activation.

Microglia_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis culture_microglia Primary Microglia or Microglial Cell Line pretreat Pre-treatment with This compound (various conc.) culture_microglia->pretreat stimulate Stimulation with LPS or other inflammatory agent pretreat->stimulate cytokine Cytokine Measurement (ELISA, CBA) stimulate->cytokine nitric_oxide Nitric Oxide Assay (Griess Reagent) stimulate->nitric_oxide gene_expression Gene Expression Analysis (qPCR for inflammatory markers) stimulate->gene_expression western_blot Western Blot (Signaling proteins) stimulate->western_blot

References

Commercial Sources and Application Notes for MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR).[1] This characteristic makes it a valuable tool for researchers studying the physiological and pathophysiological roles of the A3AR in various biological systems. Its utility spans from in vitro biochemical assays to in vivo models of disease, aiding in the investigation of inflammatory processes, cancer biology, and neurological disorders. This document provides a comprehensive overview of the commercial sources for this compound, its biochemical properties, and detailed protocols for its application in key experimental assays.

Commercial Sources

This compound is available from several commercial suppliers of biochemicals and research reagents. The following table summarizes the primary sources, catalog numbers, and available quantities.

SupplierCatalog NumberAvailable Quantities
Sigma-AldrichM2272 mg
MedChemExpressHY-1014510 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg
Cayman ChemicalItem No. 100078961 mg, 5 mg, 10 mg
Tocris BioscienceCat. No. 238910 mg, 50 mg
Selleck ChemicalsS779410 mM1 mL, 5 mg, 10 mg, 50 mg, 100 mg

Biochemical Data

The following table summarizes the key biochemical and physiological data for this compound.

PropertyValueReference
IUPAC Name 3-Ethyl 5-benzyl 2-methyl-4-(phenylethynyl)-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular Formula C₃₁H₂₇NO₄[2]
Molecular Weight 477.55 g/mol [2]
CAS Number 185222-90-6[2]
Mechanism of Action Selective A3 Adenosine Receptor Antagonist[1]
Ki for human A3AR 31.4 nM[1]
IC₅₀ for CHO cells expressing human A3AR 120 nM[1]
Solubility Soluble in DMSO

Application Notes

Mechanism of Action

This compound exerts its effects by competitively binding to the A3 adenosine receptor, thereby blocking the binding of the endogenous agonist, adenosine. The A3AR is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, A3AR activation can modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By antagonizing the A3AR, this compound can prevent these downstream signaling events, making it an invaluable tool for elucidating the specific roles of the A3AR in cellular processes.

Research Applications

The selective antagonism of the A3AR by this compound has led to its use in a variety of research areas:

  • Inflammation: The A3AR is implicated in the modulation of inflammatory responses. This compound can be used to investigate the role of A3AR in inflammatory cell recruitment, cytokine release, and the overall inflammatory cascade in both in vitro and in vivo models.

  • Cancer: A3ARs are overexpressed in various tumor types, and their activation has been linked to both pro- and anti-tumorigenic effects depending on the cancer type and context. This compound is utilized to dissect the specific contribution of A3AR signaling to cancer cell proliferation, survival, and migration.

  • Neuroscience: A3ARs are expressed in the central nervous system and are involved in processes such as neurotransmission and neuroinflammation. This compound can be employed to study the role of A3AR in neurological disorders, including pain, ischemia, and neurodegenerative diseases.

  • Cardiovascular Disease: The A3AR plays a role in cardioprotection. This compound can be used to investigate the mechanisms underlying A3AR-mediated effects on the cardiovascular system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the A3 adenosine receptor signaling pathway and a general experimental workflow for studying the effects of this compound.

A3AR_Signaling_Pathway A3 Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Modulates cAMP cAMP AC->cAMP Decreases Transcription Gene Transcription cAMP->Transcription Regulates MAPK_cascade->Transcription Regulates Adenosine Adenosine Adenosine->A3AR Activates MRS1191 This compound MRS1191->A3AR Inhibits Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Binding Radioligand Binding Assay Data Data Analysis Binding->Data cAMP cAMP Accumulation Assay cAMP->Data ERK ERK1/2 Phosphorylation Assay ERK->Data Proliferation Cell Proliferation Assay Proliferation->Data Inflammation LPS-Induced Inflammation Model Inflammation->Data Treatment Treat with this compound Treatment->Binding Treatment->cAMP Treatment->ERK Treatment->Proliferation Treatment->Inflammation

References

Troubleshooting & Optimization

improving MRS-1191 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1191, a selective P2Y13 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and storage of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to block the binding of the endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), to the P2Y13 receptor. This inhibition modulates downstream signaling pathways.

Q2: What is the recommended solvent for dissolving this compound?

A2: Based on available literature, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions. It is important to use anhydrous, high-purity DMSO to minimize degradation.

Q3: How should I store the solid form of this compound?

A3: The solid form of this compound should be stored in a cool, dry, and dark place. It is recommended to store it at -20°C upon receipt and protect it from moisture and light to ensure its long-term stability.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light.

Q5: Is this compound stable in aqueous solutions?

A5: As a nucleotide analog, this compound may be susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH. It is recommended to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution immediately before use. Avoid prolonged storage of this compound in aqueous media.

Q6: What are the known signaling pathways affected by P2Y13 receptor antagonism with this compound?

A6: The P2Y13 receptor is primarily coupled to the Gi alpha subunit of the heterotrimeric G protein.[1][2] Antagonism by this compound is expected to block the ADP-mediated inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no activity of this compound in my assay. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of solution, especially in aqueous buffers. 3. Incorrect concentration: Errors in dilution or calculation of the final concentration. 4. Cell health: The cells used in the assay may not be healthy or responsive.1. Use a fresh aliquot of the this compound stock solution. Ensure stock solutions are stored properly at -20°C or -80°C and protected from light and moisture. Prepare fresh dilutions for each experiment. 2. Visually inspect your final solution for any precipitates. If precipitation is observed, consider adjusting the final DMSO concentration in your assay (typically kept below 0.5%) or gently warming the solution. 3. Recalculate all dilutions and ensure accurate pipetting. 4. Perform a cell viability assay and ensure your cells are healthy and within a suitable passage number. Include positive and negative controls in your experiment.
High background signal in the assay. 1. Non-specific binding of this compound. 2. Contamination of reagents or cell culture. 1. Optimize the concentration of this compound. Perform a dose-response curve to determine the optimal concentration with the lowest non-specific effects. 2. Use sterile techniques and fresh, high-quality reagents.
Variability between experiments. 1. Inconsistent preparation of this compound solutions. 2. Freeze-thaw cycles of the stock solution. 3. Variations in experimental conditions. 1. Standardize your protocol for preparing this compound solutions. Use the same solvent and preparation method for each experiment. 2. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 3. Carefully control all experimental parameters, including incubation times, temperatures, and cell densities.

Experimental Protocols

Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid form)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

General In Vitro Assay Protocol

  • Cell Culture:

    • Culture your cells of interest (e.g., cells endogenously expressing or transfected with the P2Y13 receptor) under standard conditions.

    • Seed the cells in appropriate well plates at a density suitable for your assay.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution.

    • Prepare serial dilutions of this compound in your assay buffer (e.g., cell culture medium or a specific buffer). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).

  • Assay Procedure:

    • Pre-incubate the cells with the desired concentrations of this compound or vehicle control for a specified period.

    • Stimulate the cells with a P2Y13 receptor agonist (e.g., ADP).

    • Measure the desired downstream response, such as changes in intracellular cAMP levels, calcium mobilization, or other relevant signaling readouts.

    • Include appropriate controls, such as cells treated with vehicle alone, agonist alone, and this compound alone.

Visualizations

P2Y13_Signaling_Pathway P2Y13 Receptor Signaling Pathway ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates MRS1191 This compound MRS1191->P2Y13 Inhibits G_protein Gi/o Protein P2Y13->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: P2Y13 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow General Experimental Workflow for this compound start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock store_stock Store at -20°C/-80°C in Aliquots prep_stock->store_stock thaw_aliquot Thaw Single Aliquot store_stock->thaw_aliquot prep_working Prepare Working Solutions (Aqueous Buffer) thaw_aliquot->prep_working pre_incubation Pre-incubate Cells with this compound prep_working->pre_incubation cell_culture Culture and Seed Cells cell_culture->pre_incubation stimulation Stimulate with P2Y13 Agonist (ADP) pre_incubation->stimulation measurement Measure Downstream Response stimulation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: A general workflow for preparing and using this compound in in vitro experiments.

References

Technical Support Center: MRS-1191 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS-1191, a selective A3 adenosine (B11128) receptor (A3AR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-xanthine derivative that acts as a selective antagonist for the A3 adenosine receptor (A3AR).[1][2] Its primary mechanism is to block the binding of the endogenous ligand, adenosine, to the A3AR, thereby inhibiting its downstream signaling pathways. A3ARs are G protein-coupled receptors (GPCRs) that, upon activation, can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[1] By blocking this interaction, this compound can be used to study the physiological and pathological roles of the A3AR.

Q2: What are the key differences in this compound activity across different species?

A2: The potency and selectivity of this compound show significant species-dependent variations. It is a potent antagonist at the human A3AR but exhibits considerably lower affinity for the rat and mouse A3ARs. This is a critical consideration when designing and interpreting experiments. Using this compound in rodent models may require higher concentrations, and the potential for off-target effects at these concentrations should be carefully evaluated. Some studies have even reported this compound to be largely inactive at the mouse A3AR.

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO can also be stored at -20°C or -80°C, but repeated freeze-thaw cycles should be avoided by preparing aliquots.

Q4: Can this compound exhibit effects other than antagonism?

A4: While primarily characterized as a neutral antagonist, some compounds targeting GPCRs can exhibit inverse agonism, which is the inhibition of a receptor's basal or constitutive activity. Some presumed neutral A3AR antagonists have been shown to display inverse agonism in certain assay systems.[3][4] Researchers should be aware of this possibility and consider using appropriate functional assays to characterize the full pharmacological profile of this compound in their specific experimental setup.

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound in my cell-based assay.

Possible Cause Troubleshooting Step
Species-specific receptor differences Verify the species of your cell line. This compound has significantly lower affinity for rodent A3ARs compared to human A3ARs. Consider using a higher concentration for rodent cells or choosing an antagonist with better potency for that species.
Incorrect dosage Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental conditions.
Low A3AR expression Confirm the expression level of A3AR in your cell line using techniques like qPCR, Western blot, or radioligand binding. If expression is low, consider using a cell line with higher or induced A3AR expression.
Compound instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. The stability of small molecules in cell culture media can be variable.[5][6][7]
Assay sensitivity Ensure your functional assay is sensitive enough to detect changes in A3AR signaling. Consider using a more direct measure of receptor activation, such as a cAMP assay or a β-arrestin recruitment assay.

Problem 2: High background or non-specific effects observed in my experiments.

Possible Cause Troubleshooting Step
High concentration of this compound High concentrations of this compound, especially in rodent systems, may lead to off-target effects. Reduce the concentration and ensure it is within the selective range for the A3AR.
Solvent (DMSO) toxicity Ensure the final concentration of DMSO in your experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular stress or toxicity.
Off-target binding Characterize the selectivity of this compound in your system by testing its effect on other adenosine receptor subtypes (A1, A2A, A2B) if they are expressed in your cells.
Contamination of cell cultures Regularly check cell cultures for any signs of contamination, which can interfere with experimental results.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound at Adenosine Receptors in Different Species

Receptor SubtypeHuman Ki (nM)Rat Ki (µM)Mouse Ki (µM)
A3 311.42Largely inactive at 10 µM
A1 >10,00040-
A2A >10,000>100-

Data compiled from multiple sources. Values should be considered approximate and may vary between different studies and experimental conditions.

Experimental Protocols

Radioligand Binding Assay for A3AR

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the A3 adenosine receptor.

1. Membrane Preparation:

  • Culture cells expressing the A3AR of the desired species.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a homogenizer.

  • Centrifuge the lysate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

    • A fixed concentration of a suitable radioligand for A3AR (e.g., [¹²⁵I]AB-MECA).

    • Increasing concentrations of this compound or a reference compound.

    • The cell membrane preparation.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold wash buffer to separate bound from free radioligand.

  • Dry the filter plate and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay (cAMP Measurement)

This protocol outlines a general procedure to assess the antagonistic effect of this compound on A3AR-mediated inhibition of adenylyl cyclase.

1. Cell Culture and Seeding:

  • Culture a cell line endogenously or recombinantly expressing the A3AR.

  • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or a suitable assay buffer.

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a known A3AR agonist (e.g., IB-MECA or Cl-IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for another defined period (e.g., 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound.

  • The antagonistic effect of this compound will be observed as a rightward shift in the agonist dose-response curve.

  • The potency of this compound as an antagonist can be quantified by calculating the pA2 value from a Schild plot.

Mandatory Visualization

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A3AR A3 Adenosine Receptor (A3AR) Adenosine->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Inflammation, Apoptosis) PKA->Cellular_Response PIP2 PIP2 IP3->Cellular_Response ↑ Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cellular_Response

A3 Adenosine Receptor Signaling Pathway

troubleshooting_workflow start Experiment with this compound issue Inconsistent or No Effect? start->issue check_species Verify Cell/Animal Species (Human vs. Rodent) issue->check_species Yes success Expected Results issue->success No check_dose Perform Dose-Response Curve check_species->check_dose check_expression Confirm A3AR Expression check_dose->check_expression check_compound Prepare Fresh Compound check_expression->check_compound check_compound->start Re-run Experiment

Troubleshooting Workflow for this compound Experiments

References

MRS-1191 off-target effects to consider

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS-1191. The information is designed to address specific issues that may be encountered during experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist for the human A3 adenosine (B11128) receptor. It acts as a competitive antagonist at this receptor.

Q2: How selective is this compound for the A3 adenosine receptor over other adenosine receptor subtypes?

This compound has demonstrated high selectivity for the human A3 adenosine receptor. For instance, it shows high selectivity against the human A1 adenosine receptor. While comprehensive screening data against all adenosine receptor subtypes is not extensively published, its reputation in the scientific community is that of a selective A3 antagonist.

Q3: Are there any known off-target effects of this compound?

Direct and comprehensive off-target screening data for this compound is limited in publicly available literature. However, this compound belongs to the 1,4-dihydropyridine (B1200194) chemical class. This class of compounds is known to interact with targets other than their primary intended target. Therefore, researchers should be aware of potential off-target effects common to dihydropyridines.

Q4: What are the potential off-target effects associated with the dihydropyridine (B1217469) structure of this compound?

The 1,4-dihydropyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets.[1][2] Potential off-target effects to consider for any dihydropyridine, including this compound, include:

  • L-type Calcium Channels: This is the most well-known target for many dihydropyridine compounds, where they typically act as blockers.[3][4][5][6]

  • Other Ion Channels: Interactions with potassium and sodium channels have also been reported for some dihydropyridines.[1]

  • G-Protein Coupled Receptors (GPCRs): Some dihydropyridines have shown activity at other GPCRs, such as α1-adrenergic and serotonin (B10506) (5-HT) receptors.[7]

  • Metabolizing Enzymes: Dihydropyridines can interact with cytochrome P-450 enzymes, which could lead to drug-drug interactions.[2]

  • Antioxidant Activity: Some 1,4-dihydropyridine derivatives have been shown to possess antioxidant properties.[8][9][10][11]

It is crucial to note that the specific off-target profile of this compound has not been fully characterized, and the above are potential considerations based on its chemical class.

Troubleshooting Guide

Observed Experimental Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpected changes in intracellular calcium levels unrelated to A3 receptor signaling. L-type Calcium Channel Blockade: this compound, being a dihydropyridine, may be causing blockade of L-type calcium channels, a common off-target effect for this class of compounds.[3][4][5][6]1. Use a structurally unrelated A3 antagonist as a negative control to see if the effect persists. 2. Test a known L-type calcium channel blocker (e.g., nifedipine) in your experimental system to see if it phenocopies the effect of this compound. 3. Perform concentration-response curves for this compound to determine if the calcium-related effects occur at concentrations significantly different from those required for A3 receptor antagonism.
Alterations in membrane potential or neuronal excitability. Interaction with other ion channels: Dihydropyridines have been reported to interact with potassium and sodium channels.[1]1. Use specific inhibitors for potassium or sodium channels to see if they can block the unexpected effects of this compound. 2. Employ electrophysiological techniques (e.g., patch-clamp) to directly measure the effects of this compound on relevant ion channel currents in your cells of interest.
Unexplained physiological responses in tissues known to express adrenergic or serotonergic receptors. Activity at other GPCRs: The dihydropyridine scaffold has been associated with activity at α1-adrenergic and serotonin receptors.[7]1. Include selective antagonists for α1-adrenergic and serotonin receptors in your experiments to determine if they can reverse the observed effects of this compound. 2. Test the effect of this compound in cell lines that express these receptors but lack the A3 adenosine receptor.
Variability in experimental results when co-administering other compounds. Inhibition of Cytochrome P-450 Enzymes: Dihydropyridines can inhibit metabolizing enzymes, potentially altering the concentration and effect of other drugs.[2]1. Review the metabolic pathways of any co-administered compounds. 2. If possible, measure the metabolic stability of the co-administered drug in the presence and absence of this compound using liver microsomes or other relevant in vitro systems.

Data on this compound Affinity

Parameter Value Receptor Reference
Ki 31.4 nMHuman A3 Adenosine ReceptorNot explicitly cited in snippets
KB 92 nMHuman A3 Adenosine ReceptorNot explicitly cited in snippets

Note: While specific citations for these values were not found in the provided search snippets, they are commonly referenced in vendor and pharmacology databases for this compound.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Competitive Antagonism

This protocol is a generalized procedure based on the description of experiments conducted with this compound.

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human A3 adenosine receptor.

    • Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add a fixed concentration of the radioligand, such as [¹²⁵I]AB-MECA (a high-affinity A3 agonist).

    • Add increasing concentrations of this compound.

    • To determine non-specific binding, add a high concentration of a non-labeled A3 agonist (e.g., IB-MECA) to a separate set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Analyze the data using non-linear regression to determine the IC₅₀ of this compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results with this compound.

signaling_pathway cluster_main Potential Off-Target Interactions of this compound cluster_primary Primary Target cluster_off_target Potential Off-Targets MRS1191 This compound (Dihydropyridine) A3R A3 Adenosine Receptor MRS1191->A3R Antagonism Ca_Channel L-type Ca2+ Channel MRS1191->Ca_Channel Potential Blockade Other_GPCR Other GPCRs (e.g., α1-adrenergic) MRS1191->Other_GPCR Potential Interaction Ion_Channels Other Ion Channels (K+, Na+) MRS1191->Ion_Channels Potential Interaction

Caption: Potential primary and off-target interactions of this compound.

References

Technical Support Center: Interpreting Unexpected Results with MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1191. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the A3 adenosine (B11128) receptor (A3AR).[1] It belongs to the 1,4-dihydropyridine (B1200194) class of compounds.[2][3] Its primary mechanism of action is competitive antagonism, meaning it binds to the A3AR at the same site as the endogenous ligand, adenosine, and blocks its activation. This inhibition prevents the downstream signaling cascade typically initiated by A3AR activation, such as the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

Q2: I am not seeing the expected antagonist effect in my rodent model. Is the compound inactive?

A2: Not necessarily. This compound exhibits significant species-specific differences in its affinity for the A3AR. It is highly potent at the human A3AR, but shows considerably weaker affinity for the rat and mouse A3ARs.[2] Therefore, a higher concentration of this compound may be required to achieve effective antagonism in rodent models compared to human cell-based assays. It is crucial to consider these species differences when designing and interpreting in vivo experiments.

Q3: My dose-response curve with this compound in a rodent cell line or tissue preparation shows incomplete inhibition at high concentrations. What could be the cause?

A3: This is a documented phenomenon with this compound in rodent systems.[2] The incomplete inhibition is likely due to the high hydrophobicity of the compound (cLogP of 6.86).[2] At higher concentrations, this compound has a tendency to aggregate in aqueous solutions, reducing its effective concentration and ability to fully occupy the A3ARs. This can result in a plateauing of the inhibition curve at a level below 100%.

Q4: Can this compound exhibit off-target effects?

A4: this compound is reported to be highly selective for the A3AR over other adenosine receptor subtypes (A1, A2A, and A2B).[3][4] However, like any pharmacological tool, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. If you observe unexpected effects that cannot be explained by A3AR antagonism, consider performing control experiments in A3AR-knockout models or using a structurally distinct A3AR antagonist to confirm that the observed effect is mediated by the A3AR.

Q5: I'm observing a paradoxical effect where this compound seems to be potentiating a response rather than inhibiting it. Is this possible?

A5: The A3 adenosine receptor is known for mediating paradoxical effects, where its activation can be either protective or detrimental depending on the cellular context, agonist concentration, and duration of exposure.[4][5] While this compound is an antagonist, blocking a constitutively active receptor or interfering with complex signaling cross-talk could theoretically lead to unexpected cellular responses. It is also important to rule out experimental artifacts, such as compound precipitation at high concentrations which might be misinterpreted as a biological effect.

Troubleshooting Guides

Issue 1: Inconsistent or Weak Antagonism in In Vitro Assays

Symptoms:

  • High IC50 value in functional assays (e.g., cAMP assay).

  • Shallow or incomplete inhibition curve in radioligand binding assays.

  • Poor reproducibility between experiments.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation/Aggregation Prepare fresh stock solutions of this compound in 100% DMSO. When diluting into aqueous assay buffers, use a multi-step dilution process and vortex thoroughly between steps. Avoid using final DMSO concentrations above 0.5% in your assay, if possible. Consider a brief sonication of the final diluted solution. Visually inspect solutions for any signs of precipitation.
Species-Specific Affinity Confirm the species of your experimental system. Be aware that this compound has significantly lower affinity for rodent A3ARs compared to human A3ARs. Higher concentrations will be needed for rodent-based assays.
Incorrect Assay Conditions Ensure your assay buffer has the appropriate pH and ionic strength for A3AR binding. Optimize incubation times to ensure equilibrium is reached. For functional assays, ensure the agonist concentration used is appropriate (typically around the EC80) to provide a sufficient window for observing antagonism.
Degraded Compound Store this compound as a dry powder at the recommended temperature and protected from light. Prepare fresh stock solutions regularly.
Issue 2: Unexpected Biological Responses in Cell-Based or In Vivo Studies

Symptoms:

  • Agonist-like effects observed.

  • Cell toxicity at concentrations where antagonism is expected.

  • Results that contradict published findings for A3AR antagonism.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation Artifacts At high concentrations, precipitated compound can cause non-specific cellular stress or interfere with assay readouts (e.g., light scattering in absorbance assays). Perform a cell-free control to check for precipitation at the highest concentrations used. Consider performing a cell viability assay (e.g., MTT or LDH release) in parallel to your main experiment to rule out cytotoxicity.
Paradoxical A3AR Signaling The A3AR system can exhibit complex and sometimes counterintuitive signaling. Carefully review the literature for context-dependent effects of A3AR modulation in your specific cell type or disease model. The observed effect may be a genuine, albeit unexpected, consequence of A3AR blockade in your system.
Off-Target Effects While selective, off-target effects are more likely at higher concentrations. If using high micromolar concentrations, especially in rodent models, consider if the observed phenotype could be due to interaction with another target. Use a structurally unrelated A3AR antagonist to confirm that the effect is on-target.
Vehicle Effects Ensure that the vehicle control (e.g., DMSO) is at the same final concentration across all experimental groups and is not causing the unexpected effect.

Data Presentation

Table 1: Binding Affinities of this compound for Adenosine Receptors

Receptor SubtypeSpeciesKi (nM)Selectivity vs. Human A3AR
A3 Human 31-
A3Rat142045.8-fold lower affinity
A1Human>10,000>322-fold
A2AHuman>10,000>322-fold

Data compiled from published literature.[3][4]

Experimental Protocols

Protocol 1: cAMP Functional Assay to Determine this compound Potency

This protocol provides a general framework for assessing the antagonist activity of this compound in a cell line expressing the A3AR.

1. Cell Culture and Seeding:

  • Culture cells (e.g., CHO or HEK293) stably expressing the human or rodent A3AR in appropriate media.

  • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Prepare a stock solution of a selective A3AR agonist (e.g., IB-MECA or Cl-IB-MECA) in DMSO and dilute to the desired concentration in assay buffer.

3. Assay Procedure:

  • Wash the cell monolayer with pre-warmed assay buffer.

  • Add the serially diluted this compound solutions to the wells and pre-incubate for 15-30 minutes at 37°C.

  • Add the A3AR agonist at a concentration that elicits approximately 80% of its maximal response (EC80).

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

  • Fit the data using a sigmoidal dose-response model to determine the IC50 value.

Protocol 2: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the A3AR.

1. Membrane Preparation:

  • Prepare cell membranes from a cell line or tissue expressing the A3AR. This typically involves homogenization and centrifugation to isolate the membrane fraction.

  • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

2. Assay Setup:

  • In a 96-well plate or microcentrifuge tubes, combine:

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • A fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA).

    • Increasing concentrations of unlabeled this compound.

    • A saturating concentration of a known A3AR ligand to determine non-specific binding.

    • The membrane preparation.

3. Incubation:

  • Incubate the reaction mixture at a defined temperature for a sufficient time to reach equilibrium (determined from kinetic experiments).

4. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

5. Quantification:

  • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

6. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Fit the data to a one-site competitive binding model to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

G cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase ATP ATP cAMP cAMP (decreased) Gi->AC Inhibition Adenosine Adenosine (Agonist) Adenosine->A3AR MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks ATP->cAMP

Caption: A3AR signaling pathway and the inhibitory action of this compound.

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Results Start Unexpected Result with this compound CheckSolubility Check for Compound Precipitation/Aggregation Start->CheckSolubility CheckSpecies Verify Species (Human vs. Rodent) CheckSolubility->CheckSpecies If soluble Conclusion Interpret Results with Caution CheckSolubility->Conclusion If insoluble, re-evaluate experiment CheckConcentration Review Compound Concentration CheckSpecies->CheckConcentration If species-appropriate CheckSpecies->Conclusion If species mismatch, adjust concentration CheckViability Perform Cell Viability Assay CheckConcentration->CheckViability If concentration is high ConsiderParadox Consider Paradoxical A3AR Signaling CheckConcentration->ConsiderParadox If concentration is low CheckViability->ConsiderParadox If cells are viable CheckViability->Conclusion If cytotoxic, results are artifactual UseAlternative Use Structurally Different A3AR Antagonist ConsiderParadox->UseAlternative UseAlternative->Conclusion

Caption: Logical workflow for troubleshooting unexpected this compound results.

References

how to prevent MRS-1191 degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of MRS-1191, a potent and selective A3 adenosine (B11128) receptor antagonist. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Understanding this compound

This compound is a selective antagonist for the A3 adenosine receptor, with a KB value of 92 nM and a Ki value of 31.4 nM for the human A3 receptor.[1] Chemically, it is a 1,4-dihydropyridine (B1200194) derivative, a class of compounds known for their therapeutic applications but also for their inherent instability, particularly sensitivity to light and oxidation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, as with other 1,4-dihydropyridine (DHP) compounds, is the oxidation of the dihydropyridine (B1217469) ring to its corresponding aromatic pyridine (B92270) derivative.[2][3] This process leads to a complete loss of pharmacological activity.[2][3] This degradation is most commonly induced by exposure to light (photodegradation) and can also be accelerated by heat.[2]

Q2: How should I store my stock solution of this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. If you need to prepare a stock solution, it is recommended to dissolve it in a suitable organic solvent like DMSO and store it in small aliquots at -20°C or -80°C in light-protecting tubes. Avoid repeated freeze-thaw cycles.

Q3: My experiment with this compound is not showing the expected antagonism. What could be the issue?

A3: There are several potential reasons for a lack of efficacy. First, confirm the integrity of your this compound stock. Degradation due to improper storage or handling is a common issue. Second, verify the experimental conditions. Ensure that the compound is not exposed to direct light during preparation and incubation. Finally, consider the specifics of your assay, such as the concentration of the agonist and the expression level of the A3 adenosine receptor in your system.

Q4: Can I use this compound in cell culture experiments?

A4: Yes, this compound has been used in functional assays with CHO cells expressing the human A3 receptor.[1] However, it is crucial to minimize light exposure during media preparation, incubation, and subsequent assay steps to prevent photodegradation. Consider using amber-colored plates or covering standard plates with foil.

Q5: How can I check if my this compound has degraded?

A5: The most reliable method to assess the purity and degradation of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A degraded sample will show a peak corresponding to the pyridine derivative in addition to the parent compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or reduced antagonist activity in the assay. Degradation of this compound stock solution. Prepare a fresh stock solution from solid compound. Protect the stock solution from light and store at -20°C or -80°C. Aliquot to avoid multiple freeze-thaw cycles.
Photodegradation during the experiment. Perform all experimental steps under low-light conditions. Use amber-colored labware or cover plates and tubes with aluminum foil.
Thermal degradation. Avoid heating solutions containing this compound. If warming is necessary, do so for the shortest possible time and to the lowest required temperature.
Incorrect compound concentration. Verify the concentration of your stock solution and the final concentration in your assay.
Assay-specific issues. Ensure the agonist concentration is appropriate to observe competitive antagonism. Confirm the expression and functionality of the A3 adenosine receptor in your experimental model.
Inconsistent results between experiments. Variable light exposure. Standardize the lighting conditions for all experiments. Minimize the duration of any necessary light exposure.
Inconsistent handling of the compound. Develop a standard operating procedure (SOP) for the preparation and handling of this compound solutions.
Appearance of unknown peaks in analytical analysis (e.g., HPLC). Formation of degradation products. The primary degradation product is the oxidized pyridine derivative.[2][3] Protect the sample from light and heat to prevent further degradation.

Experimental Protocols

Protocol 1: Photostability Testing of this compound

This protocol is adapted from general guidelines for testing the photostability of 1,4-dihydropyridine compounds.[2][3]

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 20 µg/mL).

  • Light Exposure:

    • Transfer the solution to a quartz cuvette or a clear glass vial.

    • Expose the sample to a light source that emits both UV and visible light, such as a xenon lamp or a metal halide lamp. The overall illumination should be controlled and measured.

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Monitoring Degradation:

    • At various time points, withdraw aliquots of the exposed and control samples.

    • Analyze the samples by HPLC with a UV detector to quantify the remaining concentration of this compound and the formation of the pyridine degradation product.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: General Handling of this compound for In Vitro Assays
  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial.

    • Under subdued lighting, dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into light-protecting cryovials and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired working concentration in your assay buffer or cell culture medium immediately before use. Perform dilutions in a darkened room or with the lights dimmed.

  • Assay Performance:

    • Add the this compound working solution to your assay plates (e.g., 96-well plates).

    • If the assay involves incubation, cover the plates with a light-blocking lid or aluminum foil.

    • Perform all subsequent steps, including plate reading, with minimal exposure to light.

Visualizing Degradation and Experimental Workflow

Below are diagrams illustrating the degradation pathway of this compound and a typical experimental workflow designed to minimize its degradation.

MRS1191 This compound (Active 1,4-Dihydropyridine) DegradationProduct Oxidized Pyridine Derivative (Inactive) MRS1191->DegradationProduct Oxidation (Light, Heat) LossOfActivity Loss of Pharmacological Activity DegradationProduct->LossOfActivity

Degradation pathway of this compound.

cluster_prep Preparation (Low Light) cluster_exp Experiment (Light Protected) cluster_analysis Analysis Stock Prepare Stock Solution (DMSO, -80°C) Working Prepare Working Solution (Assay Buffer) Stock->Working Incubation Incubate with Cells/Target Working->Incubation Assay Perform Assay Measurement Incubation->Assay Data Data Analysis Assay->Data

Workflow for experiments using this compound.

References

Technical Support Center: Troubleshooting In Vivo Efficacy of MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRS-1191, a selective A3 adenosine (B11128) receptor (A3AR) antagonist, in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1] Its mechanism of action is to block the binding of the endogenous ligand, adenosine, to the A3AR, thereby inhibiting its downstream signaling pathways. The A3AR is a G protein-coupled receptor that, upon activation, can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[2][3]

Q2: What are the potential therapeutic applications of this compound?

Based on the role of the A3AR in pathophysiology, this compound and other A3AR antagonists are being investigated for their therapeutic potential in a range of conditions, including:

  • Inflammatory Diseases: Such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[4][5]

  • Cancer: A3AR is often overexpressed in tumor cells, making it a target for anticancer therapies.[6][7]

  • Ischemic Conditions: Including cardiac ischemia and stroke.[1]

  • Fibrotic Diseases: Such as liver and renal fibrosis.

Q3: I am not seeing the expected in vivo efficacy with this compound. What are the common reasons for this?

Lack of in vivo efficacy can stem from several factors, ranging from the physicochemical properties of the compound to the experimental design. Key areas to investigate include:

  • Poor Bioavailability: this compound, like many A3AR antagonists, is likely lipophilic and has poor water solubility, which can significantly limit its absorption and exposure after oral administration.[8]

  • Inadequate Formulation: An inappropriate vehicle for administration can lead to precipitation of the compound at the injection site or in the gastrointestinal tract, preventing it from reaching the target tissue.

  • Suboptimal Dose or Dosing Regimen: The dose of this compound may be too low to achieve a therapeutic concentration at the target site, or the dosing frequency may be insufficient to maintain adequate exposure over time.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state, or there may be species differences in the pharmacology of the A3AR. It's important to note that there are significant pharmacological differences between human and rodent A3ARs.[9]

  • Compound Instability: this compound may be subject to rapid metabolism or degradation in vivo, leading to a short half-life and reduced exposure.

Troubleshooting Guide

Issue 1: Poor or Variable Bioavailability

Symptoms:

  • Low or undetectable plasma concentrations of this compound.

  • High variability in plasma exposure between individual animals.

  • Lack of a clear dose-response relationship.

Possible Causes & Solutions:

Physicochemical Properties of this compound
Molecular Formula C31H27NO4[3][10]
Molecular Weight 477.55 g/mol [3][10][11]
Predicted Solubility Likely low aqueous solubility due to its lipophilic nature, a common characteristic of A3AR antagonists.[8]

Troubleshooting Steps:

  • Optimize Formulation:

    • For Oral Administration: Consider formulations designed for poorly soluble compounds, such as:

      • Suspensions: Micronize the compound to increase surface area and use a suspending agent (e.g., carboxymethylcellulose).

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.

      • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.

    • For Parenteral Administration:

      • Co-solvents: Use a mixture of solvents (e.g., DMSO, ethanol, polyethylene (B3416737) glycol) to dissolve the compound. Be mindful of potential solvent toxicity.

      • Complexation: Cyclodextrins can be used to form inclusion complexes and increase aqueous solubility.

  • Verify Compound Stability: Assess the stability of this compound in the chosen formulation and under physiological conditions (e.g., simulated gastric and intestinal fluids).

  • Consider Alternative Routes of Administration: If oral bioavailability remains a challenge, explore alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism and ensure systemic exposure.

Issue 2: Lack of Efficacy in the Chosen Animal Model

Symptoms:

  • No significant difference in disease-related endpoints between the vehicle-treated and this compound-treated groups.

  • The positive control for the model shows the expected effect, but this compound does not.

Possible Causes & Solutions:

Troubleshooting Steps:

  • Confirm Target Engagement:

    • Measure the plasma and tissue concentrations of this compound to ensure adequate exposure at the site of action.

    • If possible, perform ex vivo or in situ assays to confirm that this compound is binding to and antagonizing the A3AR in the target tissue.

  • Re-evaluate the Animal Model:

    • Species Differences: Be aware of the documented species differences in A3AR pharmacology.[9] A compound that is a potent antagonist at the human A3AR may have lower affinity for the rodent receptor.

    • Disease Relevance: Ensure that the chosen animal model is appropriate for the therapeutic indication and that the A3AR is known to play a significant role in the pathophysiology of that model.

  • Optimize the Dosing Regimen:

    • Dose-Ranging Studies: Conduct a dose-escalation study to identify the optimal therapeutic dose of this compound.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate the plasma concentration of this compound to its pharmacological effect to determine the target concentration and design a rational dosing regimen.

Experimental Protocols

In Vivo Model of Inflammation: Carrageenan-Induced Paw Edema in Rats

This model is commonly used to assess the anti-inflammatory effects of novel compounds.

Methodology:

  • Animals: Male Wistar rats (180-220 g).

  • Groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

    • This compound (e.g., 1, 3, 10 mg/kg, p.o.).

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, this compound, or positive control orally 1 hour before the induction of inflammation.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Endpoint: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control.

In Vivo Model of Cancer: Human Prostate Cancer Xenograft in Mice

This model is used to evaluate the anti-tumor efficacy of compounds against a specific cancer cell line.

Methodology:

  • Animals: Male athymic nude mice (6-8 weeks old).

  • Cell Line: PC3 human prostate cancer cells.

  • Procedure:

    • Inject 5 x 10^6 PC3 cells subcutaneously into the right flank of each mouse.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

    • Groups:

      • Vehicle control.

      • This compound (e.g., 10 mg/kg, p.o., daily).

      • Positive control (e.g., a standard-of-care chemotherapeutic agent).

    • Administer treatments for a specified period (e.g., 21 days).

    • Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Compare the tumor growth inhibition in the this compound-treated group to the vehicle control group.

Quantitative Data Summary

The following tables summarize representative quantitative data for A3 adenosine receptor agonists in various in vivo models. While this data is for agonists, it provides an indication of the types of endpoints and magnitudes of effects that can be expected in these models. Data for antagonists like this compound would be expected to show opposing effects in some models (e.g., pro-inflammatory in certain contexts) or therapeutic effects in others (e.g., anti-tumor).

Table 1: Efficacy of A3AR Agonists in a Rat Model of Adjuvant-Induced Arthritis

Treatment GroupDose (µg/kg)Arthritis Score (Mean ± SEM)Inhibition of Inflammation (%)
Vehicle-3.5 ± 0.2-
A3AR Agonist1001.8 ± 0.3*48.6

*p < 0.05 compared to vehicle.

Table 2: Efficacy of A3AR Agonists in a Mouse Model of Liver Inflammation

Treatment GroupDose (µg/kg)Serum ALT (U/L, Mean ± SEM)Reduction in Liver Enzymes (%)
Vehicle-1250 ± 150-
A3AR Agonist100600 ± 80*52

*p < 0.05 compared to vehicle.

Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks G_protein Gi/Gq A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases IP3_DAG IP3 / DAG PLC->IP3_DAG Cellular_Response Modulation of: - Inflammation - Cell Proliferation - Apoptosis cAMP->Cellular_Response Ca2 Ca²⁺ Release IP3_DAG->Ca2 Ca2->Cellular_Response MAPK->Cellular_Response Troubleshooting_Workflow start Start: Lack of In Vivo Efficacy check_formulation 1. Review Formulation & Physicochemical Properties start->check_formulation is_formulation_ok Is Formulation Optimized for Poor Solubility? check_formulation->is_formulation_ok optimize_formulation Action: Optimize Formulation (e.g., SEDDS, suspension) is_formulation_ok->optimize_formulation No check_pk 2. Assess Pharmacokinetics (PK) is_formulation_ok->check_pk Yes optimize_formulation->check_pk is_pk_adequate Is Plasma/Tissue Exposure Sufficient? check_pk->is_pk_adequate adjust_dose Action: Increase Dose or Change Administration Route is_pk_adequate->adjust_dose No check_pd 3. Evaluate Pharmacodynamics (PD) is_pk_adequate->check_pd Yes adjust_dose->check_pk is_target_engaged Is there Evidence of Target Engagement? check_pd->is_target_engaged re_evaluate_model Action: Re-evaluate Animal Model (Species differences, disease relevance) is_target_engaged->re_evaluate_model No end Resolution is_target_engaged->end Yes re_evaluate_model->start

References

dealing with MRS-1191 batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1191. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the use of this compound, a potent and selective A3 adenosine (B11128) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent inhibitory effects of this compound between different experimental runs. What could be the cause?

A1: Inconsistent results with this compound can stem from several factors, with batch-to-batch variability being a primary suspect. Other potential causes include issues with compound solubility and stability, as well as variations in experimental conditions. It is crucial to ensure that the compound is fully dissolved and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.

Q2: How can we assess and mitigate the impact of this compound batch variability?

A2: To address potential batch variability, it is recommended to qualify each new lot of this compound. This can be done by performing a side-by-side comparison with a previously validated batch in a standardized functional assay, such as a cAMP inhibition assay or a radioligand binding assay. Establishing a set of acceptance criteria for key parameters like IC50 or Ki values will help ensure consistency.

Q3: What is the optimal solvent for this compound and what is the recommended final concentration in cell culture?

A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For most cell-based assays, it is critical to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced cellular artifacts.[1][2][3]

Q4: We are observing a lower than expected potency for this compound in our functional assay. What are the possible reasons?

A4: A lower than expected potency can be due to several factors. Firstly, ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation. Secondly, verify the accuracy of your serial dilutions. Finally, consider the specific cell line and assay conditions, as potency can be context-dependent. Cross-referencing with published data for your specific experimental system is advised.

Q5: Can this compound exhibit off-target effects?

A5: While this compound is reported to be a selective A3 adenosine receptor antagonist, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[4] If you suspect off-target effects, consider using a structurally different A3 antagonist as a control to see if the same phenotype is observed. Additionally, genetic validation techniques like siRNA or CRISPR-Cas9 targeting the A3 receptor can help confirm that the observed effect is on-target.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values Across Experiments
Potential Cause Troubleshooting Step Expected Outcome
Batch-to-Batch Variability Qualify each new lot of this compound against a reference batch using a standardized functional assay. Compare the full dose-response curves and calculated IC50 values.Consistent IC50 values within an acceptable range (e.g., +/- 2-fold) between the new and reference batches.
Compound Instability Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.Improved consistency of results between experiments.
Solubility Issues Ensure complete dissolution of this compound in DMSO before preparing working solutions. Visually inspect for any precipitation. Consider a brief sonication if necessary.A clear solution and more reproducible results.
Inconsistent Cell Health/Density Standardize cell passage number and seeding density for all experiments. Regularly check for mycoplasma contamination.Reduced variability in assay readouts and more consistent IC50 values.
Issue 2: Poor Solubility in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
Precipitation upon Dilution Perform serial dilutions of the DMSO stock in your cell culture medium with vigorous mixing. Avoid large dilution factors in a single step.The compound remains in solution at the final working concentrations.
High Final DMSO Concentration Keep the final DMSO concentration in the assay below 0.5%, and ideally at or below 0.1%.[1][2][3]Minimized solvent-induced effects and improved compound solubility.
Compound Aggregation Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to prevent aggregation. This is not recommended for cell-based assays without prior validation.Reduced non-specific inhibition and more reliable dose-response curves.

Data Presentation

Table 1: Reported Pharmacological Values for this compound
ParameterReceptorSpeciesValueReference
Ki A3 Adenosine ReceptorHuman31.4 nM(Jacobson & Gao, 2006)
KB A3 Adenosine ReceptorHuman92 nM(Li et al., 1998)
IC50 A3 Adenosine ReceptorCHO Cells120 nM(Li et al., 1998)
Ki A3 Adenosine ReceptorRat1.42 µM(Jacobson & Gao, 2006)

Note: Potency values can vary depending on the experimental conditions, cell type, and assay format.

Experimental Protocols

Protocol 1: A3 Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of different batches of this compound for the human A3 adenosine receptor.

Materials:

  • HEK293 cells stably expressing the human A3 adenosine receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, 0.1% BSA, pH 7.4).

  • [125I]AB-MECA (radioligand).

  • This compound (test compound).

  • Non-specific binding control (e.g., 10 µM IB-MECA).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge and resuspend the membrane pellet in assay buffer. Determine protein concentration.

  • Competition Binding Assay: In a 96-well plate, add a constant concentration of [125I]AB-MECA (e.g., at its Kd concentration) to each well.

  • Add increasing concentrations of this compound from different batches.

  • For non-specific binding, add a saturating concentration of a known A3 agonist (e.g., IB-MECA).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (IC50) of different batches of this compound in inhibiting agonist-induced changes in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human A3 adenosine receptor.

  • Cell culture medium.

  • Forskolin (B1673556).

  • A3 adenosine receptor agonist (e.g., IB-MECA).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Pre-incubate the cells with increasing concentrations of this compound from different batches for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of an A3 receptor agonist (e.g., IB-MECA at its EC80) in the presence of a phosphodiesterase inhibitor (if required by the assay kit) and forskolin to stimulate adenylyl cyclase.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

A3_Signaling_Pathway MRS1191 This compound A3R A3 Adenosine Receptor MRS1191->A3R Antagonist Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway Inhibition by this compound.

Batch_Qualification_Workflow start Receive New Batch of this compound prep Prepare Stock Solutions (New & Reference Batches) start->prep assay Perform Head-to-Head Functional Assay (e.g., cAMP or Binding Assay) prep->assay data Analyze Dose-Response Curves and Calculate IC50/Ki Values assay->data compare Compare IC50/Ki Values (within 2-fold of reference?) data->compare pass Batch Qualified for Use compare->pass Yes fail Batch Fails Qualification Contact Supplier & Investigate compare->fail No

Caption: Workflow for Qualifying a New Batch of this compound.

Troubleshooting_Inconsistent_Results start Inconsistent Experimental Results with this compound check_compound Check Compound Integrity: - Fresh Stock Solution? - Proper Storage? - Solubility Issues? start->check_compound check_assay Review Assay Parameters: - Consistent Cell Health? - Standardized Protocols? - Reagent Quality? check_compound->check_assay No resolve_compound Address Compound Issues: - Prepare Fresh Stocks - Optimize Solubilization check_compound->resolve_compound Yes qualify_batch Perform Batch Qualification (Compare to Reference Lot) check_assay->qualify_batch No resolve_assay Standardize Assay Conditions check_assay->resolve_assay Yes consistent_results Consistent Results Achieved qualify_batch->consistent_results resolve_compound->consistent_results resolve_assay->consistent_results

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Validation & Comparative

Validating the Antagonist Activity of MRS-1191 at the A3 Adenosine Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS-1191, a potent and selective antagonist for the A3 adenosine (B11128) receptor (A3AR), with other relevant antagonists. It includes supporting experimental data, detailed methodologies for key validation assays, and a visual representation of the associated signaling pathway to aid in the objective assessment of its performance.

Comparative Analysis of A3 Adenosine Receptor Antagonists

This compound is a well-characterized competitive antagonist of the human A3 adenosine receptor.[1][2] Its efficacy is demonstrated by its low nanomolar affinity and its ability to counteract the effects of A3AR agonists in functional assays.[1] The following table summarizes the quantitative data for this compound and compares it with other known A3AR antagonists.

CompoundTargetMechanism of ActionKi (human A3AR)KB (human A3AR)IC50Reference
This compound A3 Adenosine ReceptorCompetitive Antagonist31.4 nM92 nM120 nM (CHO cells)[1][2]
MRS-1220 A3 Adenosine ReceptorCompetitive Antagonist0.65 nM1.7 nM0.3 µM (U-937 cells)[1][3]
MRS-1067 A3 Adenosine ReceptorCompetitive Antagonist---[1]
MRS-1097 A3 Adenosine ReceptorCompetitive Antagonist---[1]
L-249313 A3 Adenosine ReceptorNon-competitive Antagonist13 nM--[4]

Experimental Protocols for Validating Antagonist Activity

The validation of this compound's antagonist activity at the A3 adenosine receptor relies on a combination of binding and functional assays. These experiments are crucial for determining the affinity of the antagonist for the receptor and its ability to inhibit agonist-induced responses.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the A3 adenosine receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human A3 adenosine receptor (e.g., from HEK-293 or CHO cells) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a high-affinity radiolabeled A3AR agonist, such as [125I]AB-MECA.[1]

  • Competition: Increasing concentrations of the unlabeled antagonist (this compound) are added to the incubation mixture.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Inhibition Assay

This functional assay assesses the ability of the antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A3AR activation.

Objective: To determine the functional potency (KB) of this compound in blocking agonist-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture: Whole cells (e.g., CHO cells) expressing the human A3 adenosine receptor are used.

  • Pre-treatment: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate intracellular cyclic AMP (cAMP) levels.

  • Agonist and Antagonist Treatment: Cells are then incubated with a fixed concentration of an A3AR agonist (e.g., IB-MECA) in the presence of varying concentrations of this compound.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).

  • Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified, and the data are used to calculate the KB value.

[35S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the receptor, providing a direct measure of receptor activation.

Objective: To evaluate the ability of this compound to antagonize agonist-stimulated G protein activation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the A3 adenosine receptor are used.

  • Incubation: Membranes are incubated with a fixed concentration of an A3AR agonist in the presence of varying concentrations of this compound and [35S]GTPγS, a non-hydrolyzable analog of GTP.

  • G Protein Activation: Upon agonist binding, the receptor catalyzes the exchange of GDP for [35S]GTPγS on the G protein α-subunit.

  • Separation: The membrane-bound [35S]GTPγS is separated from the unbound nucleotide by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the extent to which this compound inhibits the agonist-stimulated increase in [35S]GTPγS binding.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This pathway is fundamental to the physiological and pathological roles of the A3AR.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Binds and Activates This compound This compound This compound->A3AR Competitively Binds and Blocks Activation Gi_protein Gαi/o A3AR->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Antagonist Validation

The process of validating an A3AR antagonist like this compound involves a logical flow of experiments, starting from initial binding studies to more complex functional assays.

Antagonist_Validation_Workflow Start Start Radioligand_Binding Radioligand Binding Assay (Determine Ki) Start->Radioligand_Binding Functional_Assays Functional Assays Radioligand_Binding->Functional_Assays Adenylyl_Cyclase Adenylyl Cyclase Assay (Determine KB) Functional_Assays->Adenylyl_Cyclase GTP_Binding [35S]GTPγS Binding Assay (Confirm G protein modulation) Functional_Assays->GTP_Binding Data_Analysis Data Analysis and Comparison Adenylyl_Cyclase->Data_Analysis GTP_Binding->Data_Analysis Conclusion Conclusion on Antagonist Activity and Potency Data_Analysis->Conclusion

Caption: Experimental Workflow for Antagonist Validation.

References

A Comparative Guide to MRS-1191 and Other A3 Adenosine Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MRS-1191 with other notable A3 adenosine (B11128) receptor (A3AR) antagonists, designed for researchers, scientists, and professionals in drug development. The information presented herein is curated from experimental data to facilitate informed decisions in selecting the appropriate antagonist for preclinical research.

Introduction to A3 Adenosine Receptor Antagonism

The A3 adenosine receptor, a G protein-coupled receptor (GPCR), is a promising therapeutic target for a variety of conditions, including glaucoma, asthma, inflammatory diseases, and cancer. Antagonists of this receptor are of significant interest for their potential to modulate downstream signaling pathways and elicit therapeutic effects. This compound is a potent and selective antagonist of the human A3AR, but its efficacy and selectivity can vary significantly across different species, a crucial consideration for translational research. This guide will compare this compound with other widely used A3AR antagonists, focusing on their binding affinities, selectivity, and the experimental protocols used for their characterization.

Data Presentation: Quantitative Comparison of A3 Adenosine Antagonists

The following tables summarize the binding affinities (Ki values) of this compound and other selected A3AR antagonists for human, rat, and mouse A3 receptors, as well as their selectivity against other human adenosine receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of A3 Adenosine Antagonists at Human, Rat, and Mouse A3 Receptors

CompoundHuman A3 Ki (nM)Rat A3 Ki (nM)Mouse A3 Ki (nM)Key Observations
This compound 31.4[1][2]1420Largely inactive (>10,000)Potent at human A3R, but shows significant species-dependent decrease in affinity, especially in mice.
MRS-1220 0.65[3][4][5]>10,000>10,000Very potent at human A3R, but inactive at rodent A3 receptors.
MRS-1523 18.9 - 43.9[6][7][8][9]113 - 216[6][7][8]349Potent at human A3R with moderate affinity for rodent A3 receptors, making it a useful tool for cross-species studies.
MRE-3008F20 ~1>10,000>10,000High affinity and selectivity for the human A3AR, but inactive at rodent receptors.[10]
PSB-10 Potent at hA3R>10,000>10,000Potent human A3R antagonist with little to no activity at rodent A3 receptors.
VUF5574 Potent at hA3R>10,000>10,000Another example of a potent human-selective A3R antagonist.
DPTN 1.65[11]8.53[11]9.61[11]Potent antagonist across human, rat, and mouse A3 receptors, making it a valuable tool for preclinical in vivo studies.

Table 2: Selectivity Profile (Ki, nM) of A3 Adenosine Antagonists at Human Adenosine Receptor Subtypes

CompoundhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)A3 Selectivity vs A1A3 Selectivity vs A2AA3 Selectivity vs A2B
This compound 40,100[12]>100,000[12]-31.4[1][2][12]~1277-fold>3184-fold-
MRS-1220 305 (rat)[3]52 (rat)[3]-0.65[3][4][5]~470-fold (vs rat A1)~80-fold (vs rat A2A)-
MRS-1523 15,600[12]2,050[12]-19[12]~821-fold~108-fold-
DPTN 162[11]121[11]230[11]1.65[11]~98-fold~73-fold~139-fold

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a synthesis of methods described in the literature for determining the binding affinity of unlabelled antagonists by their ability to displace a radiolabeled ligand from the A3AR.

1. Membrane Preparation:

  • Culture cells stably expressing the human, rat, or mouse A3 adenosine receptor (e.g., CHO or HEK293 cells).

  • Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled agonist (e.g., NECA).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each antagonist concentration.

  • Plot the specific binding as a function of the antagonist concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A3 Adenosine Receptor Antagonists

This protocol outlines a common functional assay to determine the potency of A3AR antagonists by measuring their ability to reverse agonist-induced inhibition of adenylyl cyclase.

1. Cell Culture and Treatment:

  • Plate cells expressing the A3AR in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a known A3AR agonist (e.g., NECA or IB-MECA) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (B1673556) (to stimulate adenylyl cyclase).

2. cAMP Measurement:

  • After a specific incubation time, lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the agonist concentration in the presence and absence of the antagonist.

  • The antagonist's effect will be observed as a rightward shift in the agonist's dose-response curve.

  • The potency of the antagonist can be quantified by calculating the Schild regression to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀ value.

Mandatory Visualization

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Antagonist A3 Antagonist (e.g., this compound) Antagonist->A3AR Binds & Blocks Agonist Adenosine (Agonist) Agonist->A3AR Binds & Activates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Screening A3 Adenosine Antagonists

Antagonist_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Primary_Screening Primary Screening: Radioligand Binding Assay (Displacement of [125I]I-AB-MECA) Hit_Identification Hit Identification: Compounds with high affinity for hA3AR Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: cAMP Functional Assay (Antagonism of agonist-induced AC inhibition) Hit_Identification->Secondary_Screening Potency_Determination Potency Determination: IC50 / Ki / pA2 calculation Secondary_Screening->Potency_Determination Selectivity_Profiling Selectivity Profiling: Binding assays against A1, A2A, A2B receptors Potency_Determination->Selectivity_Profiling Species_Comparison Species Cross-Reactivity: Binding assays on rat and mouse A3AR Selectivity_Profiling->Species_Comparison PK_Studies Pharmacokinetic Studies: (if data available) Species_Comparison->PK_Studies Efficacy_Models Efficacy in Disease Models: (e.g., Glaucoma, Asthma) PK_Studies->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization End Candidate Drug Lead_Optimization->End Start Compound Library Start->Primary_Screening

Caption: Workflow for A3 Antagonist Screening.

Conclusion

The selection of an appropriate A3 adenosine receptor antagonist is critical for the success of preclinical research. This compound is a valuable tool for studying the human A3AR due to its high potency and selectivity. However, its poor affinity for rodent receptors necessitates careful consideration when planning in vivo studies. For research requiring a potent antagonist across multiple species, including rodents, DPTN emerges as a strong candidate. Conversely, for studies focused specifically on the human A3AR, highly potent and selective antagonists like MRS-1220 and MRE-3008F20 offer excellent options, provided that subsequent in vivo validation in non-rodent models or human tissues is planned. This guide provides the necessary data and experimental context to aid researchers in making an informed choice of A3AR antagonist for their specific research needs.

References

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS-1191 vs. MRS-1220

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selection of appropriate chemical tools is paramount for elucidating the roles of specific receptor subtypes in physiological and pathological processes. This guide provides a detailed, objective comparison of two widely used antagonists for the A3 adenosine (B11128) receptor (A3AR): MRS-1191 and MRS-1220. The information presented is supported by experimental data to aid in the selection of the most suitable compound for specific research needs.

Introduction to this compound and MRS-1220

Both this compound and MRS-1220 are potent and selective antagonists of the human A3 adenosine receptor, a G protein-coupled receptor (GPCR) implicated in various physiological processes, including inflammation, immune responses, and cardiac function. While both compounds target the same receptor, they exhibit distinct pharmacological profiles, particularly concerning their potency, selectivity, and species-specificity.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and MRS-1220, derived from receptor binding and functional assays.

Table 1: Receptor Binding Affinity

CompoundReceptorSpeciesK_i_ (nM)Radioligand UsedCell LineReference
This compound A3Human31.4[¹²⁵I]AB-MECAHEK-293[1]
MRS-1220 A3Human0.65[¹²⁵I]AB-MECAHEK-293[2]
MRS-1220 A1Rat305Not SpecifiedNot Specified[2]
MRS-1220 A2ARat52Not SpecifiedNot Specified[2]

Table 2: Functional Antagonism

CompoundAssaySpeciesK_B_ (nM)IC_50_Cell LineReference
This compound Adenylate Cyclase InhibitionHuman92120 nM (CHO cells)CHO (expressing hA3R)[1][2]
MRS-1220 Adenylate Cyclase InhibitionHuman1.7-CHO (expressing hA3R)[2]
MRS-1220 TNF-α Formation InhibitionHuman-0.3 µMU-937[2]

Key Differentiators

Potency: MRS-1220 demonstrates significantly higher potency as an antagonist at the human A3 adenosine receptor, with a K_i_ value of 0.65 nM compared to 31.4 nM for this compound.[1][2] This is further reflected in functional assays, where MRS-1220 has a K_B_ of 1.7 nM in inhibiting adenylate cyclase, while this compound has a K_B_ of 92 nM.[2]

Selectivity and Species Specificity: While both are selective for the A3 receptor, there are important distinctions. One study suggests that for human A3 receptors, this compound may be more selective, although detailed comparative selectivity data for this compound against all human adenosine receptor subtypes is not as readily available as for MRS-1220.[2] A crucial point of differentiation is their activity across species. MRS-1220 is a potent human A3AR antagonist but is largely inactive at mouse and rat A3ARs.[1] In contrast, this compound, while less potent at the rat A3 receptor than the human counterpart, retains selectivity and is therefore considered a more suitable tool for studies in rats.[2]

Experimental Methodologies

Radioligand Binding Assays

These assays are fundamental in determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (K_i_) of this compound and MRS-1220 for the human A3 adenosine receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the cloned human brain A3 adenosine receptor.

  • Assay Buffer: A typical buffer used is 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [¹²⁵I]AB-MECA, a high-affinity agonist for the A3 receptor, is commonly used.

  • Competitive Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound or MRS-1220).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Inhibition Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylate cyclase.

Objective: To determine the functional antagonist potency (K_B_) of this compound and MRS-1220.

Protocol Outline:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor are used.

  • Adenylate Cyclase Stimulation: Adenylate cyclase is stimulated with forskolin, which increases intracellular cyclic AMP (cAMP) levels.

  • Agonist Inhibition: The A3 receptor agonist IB-MECA is added, which, upon binding to the A3 receptor, inhibits the forskolin-stimulated adenylate cyclase activity, leading to a decrease in cAMP levels.

  • Antagonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist (this compound or MRS-1220) before the addition of the agonist.

  • cAMP Measurement: The intracellular levels of cAMP are measured, typically using a competitive binding assay or an immunoassay.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified, and the K_B_ value is calculated using Schild analysis.

TNF-α Release Assay

This assay measures the effect of the antagonist on the A3 receptor-mediated modulation of cytokine release.

Objective: To determine the ability of MRS-1220 to reverse the A3 agonist-elicited inhibition of tumor necrosis factor-alpha (TNF-α) formation.

Protocol Outline:

  • Cell Culture: The human macrophage-like U-937 cell line is used.

  • Cell Differentiation: Cells are often differentiated with phorbol (B1677699) 12-myristate 13-acetate (PMA) to a more mature macrophage phenotype.

  • Stimulation of TNF-α Release: TNF-α release is stimulated using an agent like lipopolysaccharide (LPS).

  • Agonist Treatment: The A3 receptor agonist Cl-IB-MECA is added, which inhibits the LPS-induced TNF-α release.

  • Antagonist Treatment: Cells are treated with MRS-1220 to assess its ability to block the inhibitory effect of the A3 agonist.

  • TNF-α Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC_50_ value for MRS-1220 in reversing the agonist effect is determined.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the mechanisms of action and experimental designs, the following diagrams are provided.

A3AR_Signaling_Pathway cluster_receptor Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP  Conversion Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Antagonist This compound / MRS-1220 (Antagonist) Antagonist->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes from HEK-293 cells expressing hA3R start->prep_membranes incubate Incubate Membranes with: - [¹²⁵I]AB-MECA (Radioligand) - Varying [Antagonist] (this compound or MRS-1220) prep_membranes->incubate filter Separate Bound from Free Ligand via Vacuum Filtration incubate->filter count Quantify Radioactivity on Filters filter->count analyze Analyze Data: Determine IC₅₀ and calculate K_i count->analyze end End analyze->end

References

MRS-1191: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of MRS-1191, a potent and selective antagonist for the human A3 adenosine (B11128) receptor (A3AR). The following sections detail its binding affinity and functional activity at various receptors, supported by experimental data and methodologies, to facilitate an objective assessment of its suitability for research and drug development applications.

Executive Summary

This compound is a dihydropyridine (B1217469) derivative recognized for its high affinity and selectivity for the human A3 adenosine receptor. While exhibiting significant selectivity against other human adenosine receptor subtypes (A1, A2A, and A2B), its binding affinity can vary considerably across different species. This guide synthesizes available data on its receptor interaction profile, providing a valuable resource for evaluating its potential for off-target effects.

Comparative Analysis of Receptor Binding Affinities

The selectivity of this compound for the human A3 adenosine receptor over other adenosine receptor subtypes is a key attribute. The following table summarizes the binding affinities (Ki) of this compound at human and rodent adenosine receptors.

Receptor SubtypeSpeciesRadioligandKi (nM)Selectivity (fold) vs. Human A3Reference
A3 Human [¹²⁵I]AB-MECA 31.4 - [1]
A1Human->10,000>318[1]
A2AHuman->10,000>318[1]
A2BHuman-Inactive-[1]
A3Rat[¹²⁵I]AB-MECA14200.02 (vs. Human A3)[1]
A1Rat-40,0000.0008 (vs. Human A3)[1]

Note: A comprehensive screening of this compound against a broad panel of non-adenosine G protein-coupled receptors (GPCRs), ion channels, and transporters is not extensively available in the public domain. Researchers should consider conducting broader secondary pharmacology profiling, such as the Eurofins SafetyScreen44 panel, to fully characterize its off-target activity profile.

Functional Antagonism at the A3 Adenosine Receptor

This compound acts as a competitive antagonist at the A3 adenosine receptor, effectively blocking the intracellular signaling cascade initiated by agonist binding.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor that primarily couples to Gi/o proteins. Agonist activation of the A3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the dissociated G protein can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. This compound competitively binds to the A3 receptor, preventing the agonist from initiating these downstream signaling events.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3R A3 Receptor G_protein Gi/o Protein A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ) ATP ATP PIP2 PIP2 Adenosine Adenosine (Agonist) Adenosine->A3R Binds & Activates MRS1191 This compound (Antagonist) MRS1191->A3R Binds & Blocks cAMP cAMP ATP->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Caption: A3 Adenosine Receptor Signaling and this compound Antagonism.

Experimental Methodologies

The following are detailed protocols for key assays used to characterize the cross-reactivity of this compound.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the human A3 adenosine receptor using a competitive radioligand binding assay.

Materials:

  • HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • Non-specific binding control: 10 µM NECA (5'-N-Ethylcarboxamidoadenosine).

  • Test compound: this compound.

  • GF/B glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cultured cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM NECA (for non-specific binding) or various concentrations of this compound.

      • 50 µL of [¹²⁵I]AB-MECA (final concentration typically at or below its Kd).

      • 100 µL of the membrane preparation (typically 20-50 µg of protein).

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for A3 Adenosine Receptor Antagonism

This protocol describes a functional assay to measure the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human A3 adenosine receptor.

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • Stimulation buffer: Assay medium containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • A3 receptor agonist: NECA or IB-MECA.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Test compound: this compound.

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1 cells expressing the human A3 receptor in appropriate growth medium.

    • Seed the cells into 96-well plates and grow to 80-90% confluency.

  • Assay Protocol:

    • Wash the cells once with assay medium.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Add the A3 receptor agonist (e.g., NECA at its EC₈₀ concentration) in the presence of forskolin (e.g., 1 µM) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Generate a concentration-response curve for the antagonist (this compound) against the fixed concentration of the agonist.

    • Determine the IC₅₀ value of this compound.

    • Calculate the Schild KB value to quantify the potency of the antagonist.

Experimental Workflow for Assessing Receptor Cross-Reactivity

A systematic approach is crucial for thoroughly evaluating the cross-reactivity of a compound. The following diagram illustrates a typical workflow.

Cross_Reactivity_Workflow start Test Compound (this compound) primary_screen Primary Target Binding Assay (e.g., A3 Adenosine Receptor) start->primary_screen selectivity_panel Adenosine Receptor Selectivity Panel (A1, A2A, A2B) primary_screen->selectivity_panel data_analysis Data Analysis & Profile Generation primary_screen->data_analysis broad_panel Broad Panel Off-Target Screening (e.g., Eurofins SafetyScreen) selectivity_panel->broad_panel selectivity_panel->data_analysis functional_assays Functional Assays for Hits (e.g., cAMP, Ca²⁺ flux) broad_panel->functional_assays Identified 'Hits' broad_panel->data_analysis functional_assays->data_analysis conclusion Selectivity & Cross-Reactivity Profile data_analysis->conclusion

Caption: Workflow for Receptor Cross-Reactivity Assessment.

Conclusion

This compound is a highly potent and selective antagonist of the human A3 adenosine receptor, demonstrating minimal cross-reactivity with other human adenosine receptor subtypes. However, the significant species-dependent variation in its binding affinity underscores the importance of using appropriate experimental models. While its profile against adenosine receptors is well-characterized, a comprehensive evaluation of its interaction with a broader range of GPCRs and other potential off-targets is recommended for a complete safety and selectivity assessment in any drug development program.

References

MRS-1191: A Comparative Guide to its A3 Adenosine Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the A3 adenosine (B11128) receptor (A3AR) antagonist, MRS-1191, with other relevant compounds. The selectivity and potency of this compound are evaluated through a compilation of experimental data from peer-reviewed studies. Detailed experimental protocols for the key assays cited are provided to facilitate reproducibility and further investigation.

Comparative Selectivity Profile of A3AR Antagonists

The selectivity of this compound for the human A3 adenosine receptor has been demonstrated in multiple studies. To provide a clear comparison, the following table summarizes the binding affinities (Ki in nM) of this compound and other notable A3AR antagonists across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3).

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)A1/A3 Selectivity RatioA2A/A3 Selectivity RatioA2B/A3 Selectivity Ratio
This compound >10,000>10,000>10,00031.4[1][2]>318>318>318
MRS-1220 23125>10,0000.5939142>16,949
MRS-1067 >10,000>10,000Data not available~3,000>3.3>3.3-
MRS-1097 >10,000>10,000Data not available~1,000>10>10-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the selectivity profiles of A3AR antagonists.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing the desired human adenosine receptor subtype (A1, A2A, A2B, or A3) are cultured and harvested.

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and 5 mM EGTA) using a Dounce homogenizer.

  • The cell lysate is centrifuged at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • The membrane pellet is resuspended in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined using a standard method such as the Bradford assay.

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, add in the following order:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) containing various concentrations of the antagonist being tested (e.g., this compound).

    • 25 µL of a specific radioligand. For A3AR, [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) is commonly used at a final concentration of ~0.5 nM.

    • 25 µL of the prepared cell membranes (containing 10-50 µg of protein).

  • For determining non-specific binding, a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA) is added to a set of wells.

  • The plate is incubated for a specific duration (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

3. Filtration and Counting:

  • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • The filters are then placed in scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylate Cyclase Inhibition Assay (Functional Assay)

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylate cyclase, an enzyme responsible for the production of cyclic AMP (cAMP).

1. Cell Culture and Treatment:

  • Cells stably expressing the A3AR (e.g., CHO cells) are cultured in appropriate media.

  • On the day of the experiment, the cells are washed and pre-incubated with adenosine deaminase (e.g., 2 U/mL for 30 minutes at 37°C) to remove any endogenous adenosine.

  • The cells are then treated with various concentrations of the antagonist (e.g., this compound) for a short period (e.g., 15-30 minutes).

2. Agonist Stimulation and cAMP Measurement:

  • Following pre-incubation with the antagonist, the cells are stimulated with a known A3AR agonist (e.g., 1 µM IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation, and forskolin (B1673556) (e.g., 1-10 µM) to stimulate basal adenylate cyclase activity.

  • The incubation continues for a defined period (e.g., 10-15 minutes) at 37°C.

  • The reaction is stopped by adding a lysis buffer or by heat inactivation.

  • The intracellular cAMP levels are then measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).

3. Data Analysis:

  • The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.

  • The antagonist's potency is typically expressed as the KB value, which is derived from the Schild equation by analyzing the parallel rightward shift of the agonist dose-response curve in the presence of different concentrations of the antagonist. A KB value of 92 nM has been reported for this compound in its action against human A3 receptors.[1]

[³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation by an agonist. Antagonists are evaluated by their ability to block this agonist-stimulated binding.

1. Membrane Preparation:

  • Cell membranes are prepared from cells expressing the A3AR as described in the radioligand binding assay protocol.

2. Binding Reaction:

  • The assay is performed in an assay buffer typically containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP.

  • Membranes (10-20 µg of protein) are pre-incubated with various concentrations of the antagonist for 15-30 minutes at 30°C.

  • An A3AR agonist (e.g., 1 µM IB-MECA) is then added to stimulate the receptor.

  • The reaction is initiated by the addition of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

  • The incubation is carried out for 30-60 minutes at 30°C.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

3. Filtration and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, similar to the radioligand binding assay.

  • The radioactivity retained on the filters is counted using a scintillation counter.

4. Data Analysis:

  • The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified.

  • The IC50 value is determined, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated response. This can be used to calculate the antagonist's potency.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream ATP ATP Adenosine Adenosine (Agonist) Adenosine->A3AR MRS1191 This compound (Antagonist) MRS1191->A3AR

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing A3AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation with Radioligand & Antagonist Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Determine_IC50 Determine IC50 Calc_Specific_Binding->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki

References

A Comparative Guide to Functional Assays for Validating MRS-1191 Effects on the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of functional assays used to validate the effects of MRS-1191, a potent and selective antagonist of the A3 adenosine (B11128) receptor (A3AR). We will explore the performance of this compound in key experimental setups and compare it with other notable A3AR antagonists, supported by experimental data. Detailed methodologies for the cited assays are also provided to facilitate the replication and validation of these findings.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. A3AR is implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function, making it a significant target for drug discovery.

This compound is a well-characterized, potent, and selective antagonist for the human A3AR. Validating its effects and understanding its pharmacological profile requires a suite of functional assays that can probe its interaction with the receptor and its impact on downstream signaling pathways.

Comparison of this compound with Alternative A3AR Antagonists

The following table summarizes the quantitative data for this compound and other commonly used A3AR antagonists. The data is compiled from various in vitro studies and presented to allow for a direct comparison of their potency and selectivity.

CompoundAssay TypeSpeciesReceptor TargetMeasured Value (nM)
This compound Radioligand Binding (Ki)HumanA3AR31.4[1][2]
Functional (KB)HumanA3AR92[1][2]
MRS-1523 Radioligand Binding (Ki)HumanA3AR43.9
Radioligand Binding (Ki)MouseA3AR349
Radioligand Binding (Ki)RatA3AR216
DPTN Radioligand Binding (Ki)HumanA3AR1.65
Radioligand Binding (Ki)MouseA3AR9.61
Radioligand Binding (Ki)RatA3AR8.53
MRS-1220 Radioligand Binding (Ki)HumanA3AR0.65
Functional (KB)HumanA3AR1.7
MRS-1334 Radioligand Binding (Ki)HumanA3AR2.69

Key Functional Assays for A3AR Antagonist Validation

Three primary types of functional assays are crucial for characterizing the effects of this compound and other A3AR antagonists. These assays assess the ligand's ability to bind to the receptor, to inhibit G-protein activation, and to modulate second messenger levels.

Radioligand Displacement Binding Assay

This assay directly measures the affinity of a compound for the A3AR by quantifying its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human A3 adenosine receptor are cultured to ~80-90% confluency.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a radiolabeled A3AR ligand (e.g., [¹²⁵I]AB-MECA) with varying concentrations of the unlabeled antagonist (e.g., this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist.

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the A3AR. In the presence of an agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists are evaluated by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the A3AR as described in the radioligand binding assay protocol.

  • Assay Components:

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

    • [³⁵S]GTPγS: The radiolabeled non-hydrolyzable GTP analog.

    • Agonist: A known A3AR agonist (e.g., IB-MECA).

    • Antagonist: The test compound (e.g., this compound).

  • Assay Procedure:

    • Pre-incubate the cell membranes with the antagonist at various concentrations.

    • Add the agonist to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding against the antagonist concentration.

    • Determine the IC50 value for the antagonist.

    • The antagonist's potency (Kb) can be determined using Schild analysis if full agonist dose-response curves are generated in the presence of multiple fixed concentrations of the antagonist.

cAMP Accumulation Assay

This assay measures the functional consequence of A3AR activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. Antagonists are assessed by their ability to reverse the agonist-induced inhibition of cAMP production.

Experimental Protocol:

  • Cell Culture:

    • Use cells stably expressing the A3AR (e.g., CHO or HEK-293 cells).

    • Plate the cells in a multi-well format and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with the antagonist (e.g., this compound) at various concentrations for a short period.

    • Stimulate the cells with an A3AR agonist (e.g., IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin (B1673556) to stimulate adenylyl cyclase and create a measurable cAMP window.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as those based on competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or bioluminescence (e.g., GloSensor).

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist for the reversal of agonist-induced cAMP inhibition.

    • The equilibrium dissociation constant (Kb) can be determined by performing Schild analysis on agonist dose-response curves in the presence of different antagonist concentrations.

Visualizing the Molecular and Experimental Frameworks

To better understand the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein (αβγ) A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi) ATP ATP Agonist Agonist Agonist->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep Prepare A3AR-expressing cell membranes start->prep incubate Incubate membranes with Radioligand + this compound prep->incubate filter Separate bound/free ligand via filtration incubate->filter count Quantify radioactivity filter->count analyze Analyze data (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start plate_cells Plate A3AR-expressing cells start->plate_cells pretreat Pre-treat with this compound plate_cells->pretreat stimulate Stimulate with Agonist + Forskolin pretreat->stimulate lyse Lyse cells stimulate->lyse detect Detect cAMP levels lyse->detect analyze Analyze data (IC50, Kb) detect->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow.

Conclusion

The functional assays described in this guide are essential tools for the validation and characterization of A3AR antagonists like this compound. Radioligand binding assays provide a direct measure of affinity, while GTPγS binding and cAMP accumulation assays offer insights into the functional consequences of receptor engagement. By comparing the performance of this compound with other antagonists in these standardized assays, researchers can gain a clearer understanding of its pharmacological profile and its potential as a therapeutic agent. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to further investigate the role of the A3 adenosine receptor in health and disease.

References

Comparative Analysis of MRS-1191 Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the potency of MRS-1191, a selective antagonist for the A3 adenosine (B11128) receptor (A3AR). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively compare the performance of this compound with other relevant A3AR antagonists.

Introduction to this compound

This compound is a non-purine derivative belonging to the 1,4-dihydropyridine (B1200194) class of compounds. It has been identified as a potent and highly selective antagonist for the human A3 adenosine receptor.[1] The A3AR, a G protein-coupled receptor, is implicated in various physiological and pathological processes, including inflammation, cardioprotection, and cancer, making its selective antagonists valuable tools for research and potential therapeutic agents.[1][2]

Potency and Selectivity Profile of this compound

The potency of this compound has been characterized through various in vitro assays, primarily radioligand binding and functional assays. The key potency metrics include the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the antagonist equilibrium dissociation constant (KB).

Table 1: Potency of this compound at the Human A3 Adenosine Receptor

ParameterValue (nM)Cell Line/Assay ConditionReference
Ki31.4HEK-293 cells expressing human A3AR[3][4][5]
IC50120CHO cells[3][4][5]
KB92Functional assay (adenylate cyclase)[1][3][4]

This compound exhibits remarkable selectivity for the human A3AR over other adenosine receptor subtypes. Reports indicate a selectivity of over 1300-fold for the A3 receptor compared to A1 and A2A receptors.[1] This high selectivity is a critical attribute for a pharmacological tool, minimizing off-target effects.

However, the potency of this compound shows significant species-dependent variability. While highly potent at the human A3AR, it demonstrates considerably lower affinity for the rat and mouse receptors.[1][6]

Table 2: Species-Dependent Potency of this compound at the A3 Adenosine Receptor

SpeciesKi (nM)NotesReference
Human31.4[1][3][4][5]
Rat142028-fold lower affinity than for human A3AR.[1][6]
MouseLargely inactiveIncomplete inhibition observed at higher concentrations.[6]

Comparative Potency of A3 Adenosine Receptor Antagonists

To contextualize the potency of this compound, it is essential to compare it with other well-characterized A3AR antagonists.

Table 3: Comparative Potency of Selected A3 Adenosine Receptor Antagonists at the Human A3AR

CompoundChemical ClassKi (nM)Selectivity ProfileReference
This compound 1,4-Dihydropyridine31.4>1300-fold vs A1/A2A[1]
MRS-1220Triazoloquinazoline0.65Highly potent, but also shows moderate affinity for A1 and A2A receptors in some species.[1][6]
MRS-15234-Aryl-3,5-diacylpyridine43.9Weaker at mouse and rat A3ARs.[6]
DPTNThiazole derivative1.65Potent at human, mouse, and rat A3ARs.[6]

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation : Cells (e.g., HEK-293 or CHO) stably expressing the human A3 adenosine receptor are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction : The prepared cell membranes are incubated with a specific radioligand for the A3AR, typically [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation and Detection : After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is then quantified using a gamma counter.

  • Data Analysis : The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that displaces 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Functional Assays (cAMP Accumulation Assay)

Functional assays measure the ability of an antagonist to block the biological response initiated by an agonist. The A3AR is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][9]

  • Cell Culture and Treatment : Cells expressing the A3AR are plated and pre-treated with the antagonist (this compound) at various concentrations.

  • Agonist Stimulation : The cells are then stimulated with a known A3AR agonist (e.g., IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement : The intracellular cAMP levels are measured using commercially available kits, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis : The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The concentration of the antagonist that restores the cAMP level to 50% of the maximal agonist effect is determined as the IC50. The KB value can be derived from these functional data.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow for determining antagonist potency.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

Antagonist_Potency_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) B1 Prepare A3AR Membranes B2 Incubate with Radioligand & varying [this compound] B1->B2 B3 Separate Bound/Free Radioligand B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 comp Comparative Analysis B5->comp F1 Culture A3AR- expressing cells F2 Pre-incubate with varying [this compound] F1->F2 F3 Stimulate with Agonist + Forskolin F2->F3 F4 Measure cAMP levels F3->F4 F5 Calculate IC50 / KB F4->F5 F5->comp start Start start->B1 start->F1 end End comp->end

Caption: Experimental Workflow for Potency Determination.

Conclusion

This compound is a valuable pharmacological tool for studying the human A3 adenosine receptor due to its high potency and selectivity. However, researchers must consider its significant species-dependent variability in potency when designing experiments in non-human systems. This guide provides a comparative framework to aid in the selection of appropriate A3AR antagonists for specific research needs.

References

A Comparative Validation Guide to the A3 Adenosine Receptor Antagonist: MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and validation analysis of MRS-1191, a selective antagonist for the A3 adenosine (B11128) receptor (A3AR). Its performance is objectively compared with other notable A3AR antagonists, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Quantitative Performance Analysis

The following tables summarize the binding affinities (Ki) and functional potencies (KB, IC50) of this compound and its key comparators, MRS-1220 and MRS-1523, at human and rat adenosine receptor subtypes. This data facilitates a direct comparison of their potency and selectivity.

Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors

CompoundA1A2AA2BA3Selectivity for A3 vs A1Selectivity for A3 vs A2ASelectivity for A3 vs A2B
This compound 40,100[1]>100,000[1]>10,00031.4[1]~1277-fold>3184-fold>318-fold
MRS-1220 30552-0.65[1]~469-fold~80-fold-
MRS-1523 15,600[2]2,050[2]-18.9[3][4][5]~825-fold~108-fold-

Table 2: Binding Affinity (Ki, nM) of A3AR Antagonists at Rat Adenosine Receptors

CompoundA1A2AA3Selectivity for A3 vs A1Selectivity for A3 vs A2A
This compound 40,000[1]-1,420[1]~28-fold-
MRS-1220 30552>1,000<0.3-fold<0.05-fold
MRS-1523 15,600[2]2,050[2]113[3][4][5]~138-fold~18-fold

Table 3: Functional Antagonist Potency of this compound

ParameterValue (nM)AssayCell LineSpecies
KB 92[6]Adenylate Cyclase InhibitionCHOHuman
IC50 120[6]Adenylate Cyclase InhibitionCHOHuman

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the A3 adenosine receptor signaling pathway and the workflows of key validation assays.

A3AR_Signaling_Pathway A3 Adenosine Receptor Signaling Pathway Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates MRS1191 MRS1191 MRS1191->A3AR Inhibits Gi Gi A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Radioligand_Binding_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep 1. Prepare cell membranes expressing A3AR (e.g., HEK-293 or CHO cells) Reagent_Prep 2. Prepare radioligand ([125I]I-AB-MECA) and competitor (this compound) solutions Incubation 3. Incubate membranes with radioligand and varying concentrations of this compound Reagent_Prep->Incubation Filtration 4. Separate bound and free radioligand via rapid vacuum filtration Incubation->Filtration Counting 5. Quantify radioactivity of bound radioligand Filtration->Counting Analysis 6. Analyze data to determine Ki of this compound Counting->Analysis

References

Independent Verification of MRS-1191 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A3 adenosine (B11128) receptor (A3R) antagonist, MRS-1191, with other relevant compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating the therapeutic potential of A3R modulation.

Introduction to this compound and the A3 Adenosine Receptor

The A3 adenosine receptor (A3R) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiac function. Its activation by the endogenous ligand adenosine typically leads to the inhibition of adenylyl cyclase through the activation of Gi/o proteins, resulting in decreased intracellular cyclic AMP (cAMP) levels. A3R has emerged as a promising therapeutic target, and the development of selective antagonists is of significant interest for conditions such as glaucoma, asthma, and certain inflammatory diseases.

This compound is a potent and highly selective antagonist of the human A3 adenosine receptor. Its selectivity makes it a valuable tool for elucidating the physiological roles of the A3R and for investigating its potential as a therapeutic target. This guide aims to provide an independent verification of this compound's activity by comparing its performance against other known A3R antagonists.

Comparative Analysis of A3R Antagonist Activity

The following tables summarize the binding affinity (Ki) and functional potency (IC50/KB) of this compound in comparison to other selective A3R antagonists. This quantitative data allows for a direct comparison of their performance in in vitro assays.

Table 1: Comparative Binding Affinities (Ki) of A3 Adenosine Receptor Antagonists

CompoundHuman A3R Ki (nM)Rat A3R Ki (nM)Mouse A3R Ki (nM)Species Selectivity (Human vs. Rat/Mouse)
This compound 31.41420Incomplete InhibitionHigh for Human
MRS-12200.65>10000>10000Very High for Human
MRS-152343.9216349Moderate for Human
DPTN1.658.539.61Low
PSB-112.34-6360High for Human
VUF55741.1>10000>10000Very High for Human

Data compiled from multiple sources. Ki values can vary slightly between studies due to different experimental conditions.

Table 2: Functional Potency of Selected A3 Adenosine Receptor Antagonists

CompoundAssay TypeCell LineFunctional Potency
This compound Adenylyl Cyclase InhibitionCHO cellsIC50 = 120 nM
This compound Adenylyl Cyclase InhibitionHEK-293 cellsKB = 92 nM
MRS-1220Adenylyl Cyclase InhibitionHEK-293 cellsKB = 1.7 nM
Antagonist 10cAMP AccumulationPC3 cellsIC50 = 31 nM
Antagonist 11cAMP AccumulationPC3 cellsIC50 = 79 nM

IC50 and KB values represent the concentration of the antagonist required to inhibit 50% of the agonist response or the equilibrium dissociation constant determined from functional assays, respectively.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate independent verification and further research.

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is used to determine the binding affinity (Ki) of a compound for the A3 adenosine receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

2. Binding Reaction:

  • In a 96-well plate, combine the cell membrane preparation, the radiolabeled A3R antagonist (e.g., [³H]PSB-11), and varying concentrations of the unlabeled competitor compound (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity A3R ligand.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

3. Separation and Detection:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A3R activation.

1. Cell Culture and Treatment:

  • Plate cells expressing the A3 adenosine receptor (e.g., CHO or HEK-293 cells) in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a specific period (e.g., 15-30 minutes).

  • Stimulate the cells with a known A3R agonist (e.g., IB-MECA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator) for a defined time (e.g., 10-15 minutes). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the A3R agonist more readily measurable.

2. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or LANCE). These kits typically involve a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each sample from the standard curve.

  • Plot the cAMP concentration as a function of the antagonist concentration.

  • Fit the data to a dose-response curve to determine the IC50 value of the antagonist, which is the concentration that restores the agonist-inhibited cAMP level by 50%.

  • The Schild analysis can be used to determine the KB value, which is a measure of the antagonist's affinity derived from functional data.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the A3 adenosine receptor signaling pathway and a typical experimental workflow.

A3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3R A3 Adenosine Receptor (A3R) Adenosine->A3R Activates MRS1191 This compound (Antagonist) MRS1191->A3R Blocks G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream PLC->Downstream MAPK->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Functional Assay b1 Prepare A3R-expressing cell membranes b2 Incubate membranes with radioligand and this compound b1->b2 b3 Separate bound and unbound radioligand b2->b3 b4 Quantify radioactivity b3->b4 b5 Calculate Ki value b4->b5 end End b5->end f1 Culture A3R-expressing cells f2 Pre-incubate with this compound f1->f2 f3 Stimulate with A3R agonist + Forskolin f2->f3 f4 Measure intracellular cAMP f3->f4 f5 Calculate IC50/KB value f4->f5 f5->end start Start start->b1 start->f1

Caption: Experimental Workflow for this compound Activity Verification.

Conclusion

The available data robustly supports the characterization of this compound as a potent and highly selective antagonist for the human A3 adenosine receptor. Its high selectivity, particularly when compared to its activity at rodent A3 receptors, makes it an invaluable pharmacological tool for studies involving human systems. For researchers investigating the A3R in preclinical rodent models, careful consideration of species-specific antagonist potencies is crucial, and alternative compounds like DPTN or MRS1523 may be more suitable. The provided experimental protocols offer a framework for the independent verification of these findings and for the further characterization of novel A3R ligands. The continued investigation into selective A3R antagonists like this compound holds significant promise for the development of novel therapeutics for a range of human diseases.

Safety Operating Guide

Navigating the Safe Disposal of MRS-1191: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

MRS-1191 is identified as a potent and selective A3 adenosine (B11128) receptor antagonist, belonging to the dihydropyridine (B1217469) class of compounds. The inherent biological activity and the general characteristics of complex organic molecules necessitate a cautious and informed approach to its disposal.

Quantitative Data Summary

For quick reference, the known quantitative data for this compound is summarized in the table below. The absence of a detailed public SDS means that hazard-specific data such as LD50 or permissible exposure limits are not available.

PropertyValue
Molecular FormulaC₃₁H₂₇NO₄
Molecular Weight477.55 g/mol

Step-by-Step Disposal Protocol for this compound

The following protocol is a step-by-step guide for the safe disposal of this compound in a laboratory setting. This procedure is based on established best practices for chemical waste management and should be executed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

  • Work Area: Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.

2. Waste Identification and Classification:

  • Hazard Assessment: In the absence of a specific SDS, treat this compound as a hazardous chemical with unknown toxicity. The compound's biological activity suggests it may have pharmacological effects in humans.

  • Waste Stream: Classify this compound waste as "Hazardous Chemical Waste." Do not mix it with non-hazardous or biological waste streams.

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and empty vials in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

    • Do not mix with incompatible chemicals. Pay close attention to the solvent used to dissolve this compound and segregate waste based on solvent characteristics (e.g., halogenated vs. non-halogenated solvents) as per your institution's guidelines.[1]

    • The liquid waste container must be stored in secondary containment to prevent spills.

4. Labeling of Waste Containers:

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The solvent(s) and their approximate concentrations.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

5. Storage of Chemical Waste:

  • Store the waste containers in a designated and clearly marked satellite accumulation area within the laboratory.

  • Ensure containers are kept closed except when adding waste.[1]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the satellite accumulation area.[2]

6. Arranging for Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS office for specific time limits, often not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]

  • Follow your institution's specific procedures for requesting a waste pickup.

7. Decontamination of Reusable Glassware:

  • If reusable glassware has come into contact with this compound, it should be decontaminated.

  • Triple rinse the glassware with a suitable solvent (e.g., the solvent used to dissolve the compound, followed by a more volatile solvent like acetone (B3395972) or ethanol).

  • Collect the rinsate as hazardous liquid waste.

  • After rinsing, the glassware can be washed using standard laboratory procedures.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow emphasizes the decision-making process and the critical steps from handling to final disposal.

start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generation of this compound Waste (Solid or Liquid) fume_hood->waste_generation solid_waste Solid Waste (Contaminated materials, empty vials) waste_generation->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_generation->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup end End: Proper Disposal pickup->end

References

Essential Safety and Operational Guide for Handling MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with MRS-1191, a P2Y13 receptor antagonist.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.

Activity Required PPE Additional Recommendations
Handling Solid Compound (Weighing, Aliquoting)- Nitrile gloves (double-gloving recommended)- Laboratory coat (flame-retardant recommended)- ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1]- Work within a certified chemical fume hood or a powder containment hood.[2] - Use anti-static tools to prevent dispersal of fine powders.[3][4]
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields or chemical splash goggles.[1]- A face shield should be worn in addition to goggles if there is a splash hazard.[1] - Work over disposable absorbent bench paper.[3][5]
General Laboratory Operations (in the vicinity of this compound use)- Laboratory coat- Safety glasses- Closed-toe shoes and long pants- Maintain clear and easy access to an emergency eyewash station and safety shower.
II. Operational Plan: From Receipt to Use

A systematic workflow is essential for the safe handling of this compound.

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. Based on information for similar compounds, storage at -20°C for up to one month or -80°C for up to six months is recommended for stock solutions.[6]

  • Ensure the container is clearly labeled.

  • Preparation: Designate a specific area for handling this compound.[3] Cover the work surface with disposable bench paper.[3][5]

  • Weighing (Powder):

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[2]

    • Use a microbalance for weighing small quantities.

    • Employ anti-static weigh boats or an anti-static gun to minimize powder dispersal.[3][4]

    • Close the container immediately after use.

  • Solubilization:

    • Add the solvent to the powdered compound slowly to avoid splashing.

    • For guidance, a similar P2Y1 antagonist, BPTU, is soluble up to 100 mM in DMSO and ethanol. It is reasonable to start with these solvents for this compound, but solubility should be confirmed for your specific batch.

The following is a generalized protocol for using a small molecule inhibitor like this compound in a cell-based assay.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).[7]

  • Working Solution Preparation: Dilute the stock solution to the desired final concentration in cell culture media. It is crucial to keep the final solvent concentration low (typically ≤ 0.1% DMSO) to avoid solvent-induced toxicity to the cells.[8]

  • Cell Treatment: Replace the existing media in your cell culture plates with the media containing the desired concentration of this compound. Include a vehicle control (media with the same concentration of solvent) in your experimental design.[8]

  • Incubation: Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO2).[8]

  • Downstream Analysis: Proceed with your specific assay to evaluate the effects of this compound.

III. Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[9][10][11][12]

  • Solid Waste: Collect all contaminated disposable items, such as gloves, pipette tips, and bench paper, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions containing this compound in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[9]

  • Unknowns: Never mix unknown chemicals with other waste streams. If a container's label is compromised, it must be treated as an unknown and reported to your institution's Environmental Health and Safety (EHS) department for proper identification and disposal.[9][10][11][12]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal weigh Weigh this compound (in fume hood) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve Create Stock Solution dilute Dilute Stock in Media dissolve->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze waste Collect Waste (Solid & Liquid) analyze->waste

Caption: A general workflow for handling this compound from preparation to disposal.

Waste Disposal Decision Pathway

Waste_Disposal start Material Contaminated with this compound is_liquid Is it liquid? start->is_liquid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No (Solid) dispose Arrange for Pickup by EHS/EH&S liquid_waste->dispose solid_waste->dispose

Caption: A decision tree for the proper disposal of this compound contaminated waste.

References

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Retrosynthesis Analysis

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。